"1,5-Dichloro-2,3-dinitrobenzene chemical properties"
An In-Depth Technical Guide to the Chemical Profiling and Reactivity of 1,5-Dichloro-2,3-dinitrobenzene (DCDNB) As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Profiling and Reactivity of 1,5-Dichloro-2,3-dinitrobenzene (DCDNB)
As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic systems of reactivity. 1,5-Dichloro-2,3-dinitrobenzene (DCDNB) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of agrochemicals, advanced polymers, and pharmaceutical precursors. Its unique architecture—featuring dual electrophilic chlorine centers and strongly electron-withdrawing nitro groups—makes it an exceptional candidate for controlled nucleophilic aromatic substitutions (SNAr).
This whitepaper deconstructs the physicochemical properties, structural anomalies, and experimental reactivity of DCDNB, providing researchers with field-proven, self-validating protocols for its application.
Physicochemical & Structural Profiling
To manipulate a molecule effectively, one must first understand its electronic and spatial constraints. DCDNB possesses a highly electron-deficient benzene ring. The presence of two sterically demanding nitro groups at the 2,3-positions, combined with chlorine atoms at the 1,5-positions, induces significant steric strain and electronic descreening[1].
Interestingly, DCDNB exhibits optical anomalies in its crystalline solid state. While X-ray structural analysis suggests a tetragonal structural symmetry, the crystal actually comprises near-orthorhombic sectors rotated by 90° to one another. This orientational disorder between the 1-chloro and 3-nitro groups results in a lower, triclinic optical symmetry[2].
The chemical value of DCDNB lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The two nitro groups exert a powerful inductive and resonance electron-withdrawing effect, drastically lowering the electron density of the aromatic ring. The chlorine atom at the C1 position is highly activated because it is situated ortho to the C2 nitro group, making it the primary target for nucleophilic attack by amines, alkoxides, or thiolates.
Fig 1. Nucleophilic Aromatic Substitution (SNAr) pathway for DCDNB derivatives.
In advanced synthesis, a protocol must be more than a recipe; it must be a self-validating system where each step inherently confirms the success of the previous one.
Objective: Achieve regioselective mono-substitution of the C1 chlorine atom with a primary amine.
Reagent Preparation: Dissolve 10 mmol of DCDNB (>98% purity) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF is a polar aprotic solvent. It solvates the nucleophile's counter-cation but leaves the nucleophilic anion "naked." This lack of a hydrogen-bonding solvation shell drastically lowers the activation energy required to form the Meisenheimer complex.
Nucleophile Addition: Add 11 mmol of the target primary amine dropwise under an inert argon atmosphere at 0 °C.
Causality: The slight stoichiometric excess ensures complete conversion. The strict 0 °C initial temperature prevents exothermic runaway and kinetically limits the reaction to mono-substitution, preserving the C5 chlorine.
Thermal Activation: Gradually elevate the reaction temperature to 80 °C and stir for 4 hours.
Causality: 80 °C provides the precise thermal energy required to overcome the rate-limiting step without inducing thermal degradation or reduction of the sensitive nitro groups.
Quenching and Precipitation: Pour the reaction mixture into 100 mL of ice-cold distilled water under vigorous stirring.
Causality: DMF is infinitely miscible with water, whereas the hydrophobic substituted nitrobenzene derivative is not. This causes the product to precipitate instantly, acting as an integrated, self-purifying step.
Isolation: Filter the precipitate under a vacuum and wash sequentially with cold water and cold ethanol to remove residual DMF and unreacted amine.
Protocol 2: Spectroscopic Validation Workflow
Objective: Confirm structural integrity, regioselectivity, and purity of the synthesized derivative.
FT-IR Profiling: Analyze the dried solid using ATR-FTIR.
Causality: You must confirm the retention of the nitro groups. Look for the asymmetric and symmetric NO₂ stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹. The emergence of a secondary amine N-H stretch (~3300 cm⁻¹) validates the substitution[1].
NMR Regioselectivity Check: Dissolve the product in DMSO-d₆ for ¹H and ¹³C NMR spectroscopy.
Causality: DCDNB has two distinct aromatic protons. Post-reaction, the chemical shift of the proton adjacent to the substitution site will move significantly upfield due to the electron-donating nature of the new amine group. Cross-referencing these shifts with Density Functional Theory (DFT) or Hartree-Fock (HF) calculated models provides absolute proof of regioselectivity[1].
Fig 2. Self-validating spectroscopic workflow for DCDNB structural confirmation.
Ecotoxicity and QSAR Modeling
When developing applications for DCDNB, researchers must account for its environmental and biological impact. Nitrobenzenes are recognized for their acute toxicity and environmental persistence.
DCDNB acts as a potent electrophile in biological systems, capable of undergoing abiotic transformation or reacting directly with biological nucleophiles (such as thiol groups in essential proteins)[4]. Quantitative Structure-Activity Relationship (QSAR) modeling and DFT studies utilizing the ciliate Tetrahymena pyriformis have demonstrated that the acute toxicity (-log IGC₅₀) of poly-halogenated nitrobenzenes correlates directly with their Lowest Unoccupied Molecular Orbital (LUMO) energy and hydrophobicity. The low-lying LUMO of DCDNB, deeply stabilized by the two nitro groups, makes it highly reactive toward biological electron donors, necessitating strict PPE (Type N95 respirators, chemical-resistant gloves) and controlled disposal protocols during handling.
References
Title: Normal Coordinate Analysis, Vibrational Spectroscopy Studies and Quantum Chemical Calculations of 1,5-Dichloro-2,3-dinitrobenzene | Source: International Journal of Science and Research (IJSR) | URL: [Link]
Technical Guide: Spectroscopic Data of 1,5-Dichloro-2,3-dinitrobenzene
This guide details the spectroscopic characterization of 1,5-Dichloro-2,3-dinitrobenzene (DCDNB) , a compound notable in solid-state chemistry for its optically anomalous crystalline phases and steric crowding.[1] Execut...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the spectroscopic characterization of 1,5-Dichloro-2,3-dinitrobenzene (DCDNB) , a compound notable in solid-state chemistry for its optically anomalous crystalline phases and steric crowding.[1]
Executive Summary & Compound Identity
1,5-Dichloro-2,3-dinitrobenzene (CAS: 28689-08-9) is a highly functionalized aromatic intermediate.[1][2][3][4] Unlike its more common isomer (1,5-dichloro-2,4-dinitrobenzene), the 2,3-dinitro substitution pattern introduces significant steric strain, forcing the nitro groups to rotate out of the aromatic plane. This structural distortion creates unique spectroscopic signatures, particularly in IR and NMR, and leads to symmetry reduction in the solid state (
symmetry).
Property
Data
IUPAC Name
1,5-Dichloro-2,3-dinitrobenzene
Molecular Formula
Molecular Weight
236.99 g/mol (Monoisotopic: 235.94 Da)
Structure
Asymmetric (); Vicinal nitro groups at 2,3; Chlorines at 1,[1]5.
Key Application
Crystallographic studies (optical anomalies), energetic material precursor.[5]
Mass Spectrometry (MS) Profile
The mass spectrum of DCDNB is dominated by the characteristic isotopic clustering of two chlorine atoms and the sequential loss of nitro groups.
Isotopic Abundance Patterns
The presence of two Chlorine atoms (
and ) creates a distinct triplet pattern for the molecular ion ().
The fragmentation follows the "Ortho Effect" and standard nitroaromatic decay:
Primary Fragmentation: Loss of a nitro radical (
, 46 Da) to form the phenyl cation 190.
Secondary Fragmentation: Loss of the second nitro group or NO expulsion.
Ring Degradation: Loss of
or from the destabilized ring.
MS Logic Visualization
Caption: Fragmentation tree showing the primary loss of nitro groups characteristic of polynitro aromatics.
Infrared Spectroscopy (IR)
The IR spectrum is heavily influenced by the steric crowding of the vicinal (2,3) nitro groups.[5][6][7][8][9] This crowding disrupts conjugation, often shifting the asymmetric
stretch to higher frequencies compared to planar nitroaromatics.
Analysis: H4 is more downfield (higher ppm) because the nitro group (strong electron-withdrawing group, EWG) has a stronger deshielding cone effect in the ortho position than chlorine.
C NMR Data (Carbon)
The molecule has 6 unique carbon signals.
C-NO2 (C2, C3): Most deshielded (145–155 ppm).[1] C2 is flanked by Cl/NO2; C3 by NO2/H.
Caption: Substituent effects determining the chemical shift hierarchy between H4 and H6.
Experimental Protocols
Sample Preparation for NMR
Solvent Choice: Use DMSO-d6 (Deuterated Dimethyl Sulfoxide) over
.[1] DCDNB is sparingly soluble in chloroform, and DMSO prevents aggregation of nitro-rich aromatics.
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
Filtration: Filter through a glass wool plug to remove undissolved micro-crystallites which can broaden peaks.
IR Spectroscopy (KBr Pellet Method)
Ratio: Mix 1 mg of DCDNB with 100 mg of dry KBr (Potassium Bromide).
Grinding: Grind finely in an agate mortar. Coarse particles cause "Christiansen effect" (baseline scattering), distorting the nitro bands.
Compression: Press at 10 tons for 2 minutes to form a transparent pellet.
References
Seshadri, S. & Padmavathy, M. (2017).[7] Normal Coordinate Analysis, Vibrational Spectroscopy Studies and Quantum Chemical Calculations of 1,5-Dichloro-2,3-dinitrobenzene. International Journal of Science and Research (IJSR). Link
McBride, J. M. (1992).[5][10] Optically Anomalous Crystals. Angewandte Chemie International Edition in English, 31(1), 1-26.[5] (Context on the crystallographic significance of DCDNB).
Munn, R. W. (2000).[11] Calculation of the refractive indices in the optically anomalous crystal of 1,5-dichloro-2,3-dinitrobenzene. The Journal of Chemical Physics, 113, 8774. Link[1]
Executive Summary Alprazolam (CAS 28689-08-9) represents a cornerstone in the triazolobenzodiazepine class of anxiolytics. Distinguished by the fusion of a triazole ring to the classic 1,4-benzodiazepine structure, this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Alprazolam (CAS 28689-08-9) represents a cornerstone in the triazolobenzodiazepine class of anxiolytics. Distinguished by the fusion of a triazole ring to the classic 1,4-benzodiazepine structure, this modification significantly enhances metabolic stability and receptor affinity compared to its predecessors like diazepam. This guide provides a rigorous technical analysis of Alprazolam, covering its physicochemical properties, allosteric modulation mechanism, industrial synthesis pathways, and validated analytical protocols. It is designed to serve as a primary reference for experimental design and quality control in pharmaceutical development.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Alprazolam acts as a high-potency CNS depressant. Its lipophilic nature dictates its pharmacokinetic profile, necessitating precise formulation strategies to ensure bioavailability.
Exhibits polymorphism; Form I is thermodynamically stable
Solubility & Ionization Profile
Understanding the solubility profile is critical for liquid chromatography method development and formulation (e.g., lipid-based delivery systems).
Solvent
Solubility (mg/mL at 25°C)
Notes
Water
< 0.1 (Practically Insoluble)
Hydrophobic nature requires co-solvents or surfactants.
Ethanol
~10 - 15
Soluble; often used in stock preparation.
Methanol
Soluble
Preferred solvent for analytical standards.
Dichloromethane
Soluble
Used in extraction protocols.
pKa
2.4 (Basic Nitrogen)
Protonation occurs at the triazole ring nitrogen at low pH.
Expert Insight: The low pKa (2.4) implies that Alprazolam remains un-ionized at physiological pH (7.4), facilitating rapid passive diffusion across the blood-brain barrier (BBB). This correlates directly with its rapid onset of action relative to other benzodiazepines.
Pharmacological Mechanism & Signaling[5]
Alprazolam functions as a Positive Allosteric Modulator (PAM) of the GABA-A receptor.[1][2] Unlike direct agonists, it does not open the chloride channel independently but increases the frequency of channel opening in the presence of GABA.
Mechanism of Action
The compound binds to the high-affinity benzodiazepine site (distinct from the GABA binding site) located at the interface of the
and subunits (typically ). This binding induces a conformational change that stabilizes the receptor in a state with higher affinity for GABA.
Signaling Pathway Visualization
Figure 1: Signal transduction pathway showing the positive allosteric modulation of the GABA-A receptor by Alprazolam, leading to neuronal inhibition.[1]
Synthetic Pathways & Process Chemistry[7]
The synthesis of Alprazolam typically involves the construction of the 1,4-benzodiazepine core followed by the annealing of the triazole ring. The Thione Route is a standard industrial approach due to its reliability and high yield.
Validated Synthetic Protocol (Thione Route)
Precursor Formation: Start with 2-amino-5-chlorobenzophenone.[3] React with glycine ethyl ester hydrochloride in pyridine to form the lactam (7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one).
Thionation: Convert the lactam to the thiolactam (thione) using Phosphorus Pentasulfide (
) or Lawesson’s Reagent in refluxing toluene. This activates the C2 position.
Triazole Ring Closure: React the thione with acetylhydrazide (
) in a high-boiling solvent (e.g., n-butanol or diglyme). The hydrazine moiety displaces the sulfur, followed by cyclodehydration to form the triazole ring.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow from the benzophenone precursor to the final triazolobenzodiazepine structure.
Analytical Protocols & Quality Control
Accurate quantification requires robust chromatographic separation, particularly to distinguish Alprazolam from potential synthetic impurities (e.g., triazolam analogs or open-ring hydrolysis products).
Standard Stock: Dissolve 10 mg Alprazolam in 10 mL Methanol (1 mg/mL).
Dilution: Dilute stock with Mobile Phase to reach a target concentration of 50 µg/mL.
Filtration: Filter through a 0.45 µm PTFE filter prior to injection to protect the column.
Technical Note: Ensure the pH of the buffer does not drop below 3.0, as the triazole ring can undergo protonation, causing peak tailing or retention time shifts.
Safety & Handling
Alprazolam is a potent bioactive compound. Strict adherence to safety protocols is mandatory.
Occupational Exposure Band (OEB): OEB 4 or 5 (High Potency). Handle in a containment isolator or a Class II Biological Safety Cabinet (BSC).
Personal Protective Equipment (PPE): Double nitrile gloves, Tyvek lab coat/sleeves, and P100 respiratory protection if powder handling is performed outside containment.
Regulatory Status: Controlled Substance (Schedule IV in the US).[1] Secure storage and usage logs are required by law.
First Aid: In case of inhalation, move to fresh air immediately. Monitor for signs of CNS depression (drowsiness, confusion).
References
Hester, J. B., Jr. (1976). 6-Phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepines. US Patent 3,987,052. Upjohn Company. Link
United States Pharmacopeia (USP). Alprazolam Monograph. USP-NF. (Standard for analytical methods and purity criteria). Link
Möhler, H., & Okada, T. (1977). Benzodiazepine receptor: demonstration in the central nervous system.[1][5][6] Science, 198(4319), 849–851. (Foundational mechanism of action).[5] Link
European Pharmacopoeia (Ph. Eur.). Alprazolam.[7][1][5][8] (Reference for European quality standards). Link
National Center for Biotechnology Information. PubChem Compound Summary for CID 2118, Alprazolam. Link
Molecular Architecture and Applied Dynamics of 1,5-Dichloro-2,3-dinitrobenzene: A Comprehensive Technical Guide
Executive Summary 1,5-Dichloro-2,3-dinitrobenzene (DCDNB) is a highly functionalized aromatic compound that plays a critical role as an intermediate in the synthesis of agrochemicals, pharmaceutical diamines, and advance...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,5-Dichloro-2,3-dinitrobenzene (DCDNB) is a highly functionalized aromatic compound that plays a critical role as an intermediate in the synthesis of agrochemicals, pharmaceutical diamines, and advanced polymeric materials [[1]](). Characterized by the precise spatial arrangement of two ortho/para-directing chlorine atoms and two meta-directing, electron-withdrawing nitro groups, DCDNB presents a highly polarized electron distribution. This whitepaper provides an in-depth analysis of its structural anomalies, spectroscopic signatures, regioselective synthesis protocols, and its application in predictive toxicology for drug development pipelines.
Physicochemical Profiling and Structural Anomalies
DCDNB exhibits unique solid-state crystallographic behavior, forming optically anomalous crystals 2. While X-ray diffraction may suggest an orthorhombic unit cell, the crystals are actually composed of sectors where molecules are disordered between two orientations, effectively reducing the true symmetry to triclinic 2. Within this chosen axis system, the L axis is fixed by carbon atoms 2 and 5, while the M axis defines a mean molecular plane with the L axis 2. When crystallized from specific solvents like chloroform, these optical anomalies manifest as stress-induced birefringence visible under crossed polarizers 3.
Electronic Signatures and Spectroscopic Characterization
The electronic architecture of DCDNB is heavily dictated by the inductive and resonance effects of its substituents. The nitro groups strongly withdraw electron density, deactivating the aromatic ring, while the chlorines direct electrophiles to specific positions 1.
In vibrational spectroscopy, this electron depletion causes a measurable downward shift in bond force constants. FT-IR analysis reveals C–C stretching vibrations at 1700 cm⁻¹ and 1450 cm⁻¹, while FT-Raman spectroscopy shows a strong peak at 1400 cm⁻¹ 6. These frequencies are significantly lower than those expected for an unsubstituted benzene ring, providing causal proof that the ring's structural integrity is modulated by the NO₂ and Cl groups 6.
For advanced mass spectrometry applications, predictive ion mobility parameters are critical for identifying DCDNB among its isomers.
Experimental Protocol: Regioselective Synthesis and Isolation
Industrial synthesis of related isomers often yields DCDNB as a byproduct due to imperfect regiocontrol during sequential nitration 1. To synthesize and isolate pure 1,5-dichloro-2,3-dinitrobenzene, the electrophilic aromatic substitution conditions must be strictly managed.
Step-by-Step Methodology (Self-Validating System)
Substrate Activation : Dissolve 1,5-dichlorobenzene in concentrated sulfuric acid (H₂SO₄) at 0 °C.
Causality: H₂SO₄ acts as both a solvent and a protonating catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.
Primary Nitration : Slowly add a stoichiometric equivalent of concentrated HNO₃. Maintain the temperature below 10 °C to prevent poly-nitration.
Secondary Nitration : Introduce fuming nitric acid and elevate the temperature to 60 °C.
Causality: The first nitro group heavily deactivates the ring. Fuming HNO₃ and thermal energy are required to overcome the activation energy barrier for the second substitution.
Thermal Quenching : Pour the reaction mixture over crushed ice.
Causality: Rapid thermal quenching prevents oxidative degradation and forces the immediate precipitation of the hydrophobic dinitro product.
Recrystallization & Validation : Dissolve the crude precipitate in hot chloroform and allow it to cool slowly.
Causality: Chloroform is specifically selected because it promotes the unique crystal habit required to isolate the optically anomalous triclinic sectors 3.
Self-Validation: Assess the melting point of the isolated crystals. It must strictly fall between 96-98 °C . Any depression indicates the presence of isomeric impurities (e.g., 1,3-dichloro-2,4-dinitrobenzene), necessitating a secondary recrystallization.
Workflow for the regioselective synthesis and validation of 1,5-Dichloro-2,3-dinitrobenzene.
Predictive Toxicology and Pharmaceutical Relevance
In drug development, DCDNB serves as a precursor; its nitro groups can be catalytically reduced to yield aromatic diamines, which are essential building blocks for antimalarial and anticancer therapeutics 1. However, the handling of unreduced nitrobenzenes presents significant environmental and biological hazards.
Because testing the acute toxicity of every halogenated nitrobenzene empirically is cost-prohibitive and time-consuming, drug development professionals rely on Quantitative Structure-Activity Relationship (QSAR) models [](). By utilizing Density Functional Theory (DFT) to calculate specific molecular descriptors (such as electron density and electrostatic potential), researchers can accurately predict the acute toxicity of DCDNB against aquatic models like the ciliate Tetrahymena pyriformis.
QSAR computational workflow for predicting the acute aquatic toxicity of nitrobenzenes.
References
Calculation of the refractive indices in the optically anomalous crystal of 1,5-dichloro-2,3-dinitrobenzene - ResearchGate -2
1,4-Dichloro-2,3-dinitrobenzene Synthesis and Manufacturing - Vulcanchem - 1
Normal Coordinate Analysis, Vibrational Spectroscopy Studies and Quantum Chemical Calculations of 1,5-Dichloro-2,3-dinitrobenzene - International Journal of Science and Research (IJSR) - 6
The acute toxicity of nitrobenzenes to Tetrahymena pyriformis: Combining DFT and QSAR studies - Revues Scientifiques Marocaines (IMIST) -
Technical Guide: Thermal Stability and Decomposition of 1,5-Dichloro-2,3-dinitrobenzene
[1] Executive Summary 1,5-Dichloro-2,3-dinitrobenzene (CAS: 28689-08-9) represents a specific subclass of energetic chloronitrobenzenes characterized by "vicinal" (adjacent) nitro groups.[1] Unlike its more thermodynamic...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
1,5-Dichloro-2,3-dinitrobenzene (CAS: 28689-08-9) represents a specific subclass of energetic chloronitrobenzenes characterized by "vicinal" (adjacent) nitro groups.[1] Unlike its more thermodynamically stable isomer, 1,5-dichloro-2,4-dinitrobenzene, the 2,3-isomer possesses inherent structural strain that significantly lowers its onset temperature for thermal decomposition.[1]
This guide provides a mechanistic analysis of its stability profile, detailing the kinetic pathways of decomposition and establishing a self-validating framework for thermal hazard assessment. For researchers in drug development and agrochemical synthesis, treating this compound with the protocols reserved for high-energy intermediates is critical to preventing thermal runaway events.
Part 1: Chemical Profile & Structural Analysis[1]
The thermal behavior of 1,5-Dichloro-2,3-dinitrobenzene is dictated by the Ortho-Nitro Effect . While standard nitroaromatics (like 1,3-dinitrobenzene) benefit from resonance stabilization, the 2,3-substitution pattern introduces two destabilizing factors:
Steric Crowding: The Van der Waals radii of the adjacent oxygen atoms on the nitro groups overlap, forcing the nitro groups to rotate out of the aromatic plane. This reduces resonance stabilization with the benzene ring, weakening the C-N bond.
Electrostatic Repulsion: The close proximity of two highly electron-withdrawing groups creates a localized region of high electron density deficiency and dipole-dipole repulsion, lowering the activation energy (
Vicinal isomers often have higher MPs due to packing but lower decomposition onsets.[1]
Decomposition Onset ()
< 250 °C (Projected)
~280–300 °C
High Risk: Decomposition may overlap with melting or processing temps.[1]
Energy Potential
High
Moderate-High
Potential for rapid pressure rise (deflagration).[1]
Part 2: Decomposition Mechanisms[1]
Understanding how the molecule breaks down is essential for designing safety barriers. The decomposition of 1,5-Dichloro-2,3-dinitrobenzene follows two competing pathways, heavily influenced by temperature and confinement.[1]
Step 2: The phenyl radical is highly reactive, immediately abstracting hydrogen from solvents or attacking adjacent molecules, leading to polymerization and complex chlorinated biphenyls (PCBs).[1]
Step 3: Ring opening or condensation, often accelerating the reaction rate (autocatalysis).[1]
Visualization: Decomposition Pathways
Caption: Dual decomposition pathways driven by thermal homolysis and steric-induced rearrangement.[1]
Part 3: Thermal Analysis Methodologies
To validate the stability of a specific batch or process stream, you must employ a "Self-Validating" testing hierarchy. Do not rely on literature values alone for vicinal nitro compounds.
-factor correction: Adjust data for the thermal inertia of the bomb.
TMR24: Calculate the temperature at which the reaction reaches maximum rate in 24 hours. Never store bulk material above
.
Part 4: Safety & Handling in Process Scale-up[1]
The synthesis and isolation of 1,5-Dichloro-2,3-dinitrobenzene require strict engineering controls.[1]
Temperature Control Strategy
Operating Window: Maintain process temperatures at least 50°C below the DSC onset.
Quench Protocol: Have a pre-calculated volume of cold solvent (e.g., toluene or water) available to flood the reactor if the temperature rate of change (
) exceeds 1°C/min unexpectedly.
Material Compatibility
Avoid Bases: Nitroaromatics are sensitive to base-catalyzed decomposition.[1] Avoid contact with caustic soda (NaOH) or amines at high temperatures.[1]
Avoid Metals: Iron and copper can catalyze the decomposition. Use glass-lined or Hastelloy reactors.[1]
Waste Disposal
Do not concentrate to dryness without prior DSC confirmation of residue stability.[1]
Treat waste streams with chemical reduction (e.g., sodium sulfide) to reduce nitro groups to amines before thermal treatment, as the amino-derivatives are generally more stable.[1]
Visualization: Thermal Hazard Assessment Workflow
Caption: Decision logic for classifying thermal risks of nitro-aromatic intermediates.
References
Sigma-Aldrich. 1,5-Dichloro-2,3-dinitrobenzene Product Specification & CAS Data. Link
Tsang, W. (1986).[1] Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards / DTIC.[1] Link[1]
Fayet, G., et al. (2008).[1][4] Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. The Journal of Physical Chemistry A. Link
BenchChem. Comparative Analysis of the Thermal Properties of Dinitrobenzene Derivatives. Link[1]
Thermo Fisher Scientific. Safety Data Sheet: 1,5-Dichloro-2,4-dinitrobenzene (Isomer Comparison). Link
"literature review of 1,5-Dichloro-2,3-dinitrobenzene synthesis"
The following technical guide details the synthesis, mechanistic rationale, and experimental protocols for 1,5-Dichloro-2,3-dinitrobenzene (also referred to by IUPAC conventions as 3,5-dichloro-1,2-dinitrobenzene). This...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis, mechanistic rationale, and experimental protocols for 1,5-Dichloro-2,3-dinitrobenzene (also referred to by IUPAC conventions as 3,5-dichloro-1,2-dinitrobenzene).
This guide is structured for application scientists and process chemists, prioritizing regiochemical control and safety in energetic material synthesis.
Executive Summary & Strategic Analysis
Target Molecule: 1,5-Dichloro-2,3-dinitrobenzene (CAS: 28689-08-9)
Core Challenge: Installing vicinal (adjacent) nitro groups on a deactivated aromatic ring while maintaining specific regiochemistry relative to the chlorine substituents.
The synthesis of 1,5-dichloro-2,3-dinitrobenzene is a classic example of exploiting cooperative directing effects in electrophilic aromatic substitution. Unlike the formation of 1,2-dinitrobenzene (which is difficult due to steric and electronic repulsion), the presence of two meta-oriented chlorine atoms in the precursor facilitates the direction of the second nitro group to the desired position, making mixed-acid nitration of 3,5-dichloronitrobenzene the most efficient route.
Mechanistic Logic
The synthesis relies on the nitration of 3,5-dichloronitrobenzene .[1]
Precursor Geometry: The precursor has chlorines at positions 1 and 3 (relative to the ring), and a nitro group at position 5.
Directing Effects:
The -NO₂ group (meta-director) deactivates positions ortho and para to itself.
The -Cl groups (ortho/para-directors) activate positions ortho and para to themselves, despite overall ring deactivation.
Regioselectivity:
Position 2 (between Cls): Sterically hindered (sandwiched between two chlorines).
Position 4 & 6 (between Cl and H): These positions are ortho to one chlorine and para to the other. They are the most electronically activated sites available.
Result: Nitration occurs at position 4 (or 6, which is equivalent).
Numbering Shift: The product, 1,3-dichloro-4,5-dinitrobenzene, is re-numbered according to IUPAC priority rules to 1,5-dichloro-2,3-dinitrobenzene .
Visualizing the Synthesis Pathway
The following diagram illustrates the transformation and the directing effects that govern the regioselectivity.
Caption: Reaction pathway showing the conversion of 3,5-dichloronitrobenzene to the target via controlled nitration.
Experimental Protocol
A. Safety & Hazard Assessment (Critical)[1]
Explosion Hazard: Di- and trinitrobenzenes are energetic materials.[2][3] While 1,5-dichloro-2,3-dinitrobenzene is stable, the reaction mixture contains strong oxidizers and organic fuel.
Thermal Runaway: The nitration is exothermic. Temperature control is non-negotiable.
Toxicity: Dichloronitrobenzenes are potent toxicants (skin absorption, methemoglobinemia). Use full PPE (nitrile/butyl gloves, face shield, fume hood).
Add 19.2 g (0.1 mol) of 3,5-dichloronitrobenzene in small portions over 30 minutes.
Note: Ensure the solid dissolves/disperses. The rate of addition should be controlled to keep the temperature below 40°C .
Once addition is complete, slowly raise the temperature to 80–90°C .
Maintain this temperature for 2–3 hours . Monitor reaction progress via TLC (Silica gel, Hexane/Ethyl Acetate 8:2) or HPLC. The starting material spot should disappear.
3. Quenching and Isolation
Cool the reaction mixture to room temperature.
Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow/cream solid.
Filter the solid using a Buchner funnel.
Wash the filter cake thoroughly with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).
Wash once with cold 10% sodium bicarbonate solution to remove traces of acid, then water again.
4. Purification (Fractional Crystallization)
Dissolve the crude solid in boiling ethanol (or glacial acetic acid for higher purity).
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.
Collect the crystals by filtration.
Target Isomer: 1,5-Dichloro-2,3-dinitrobenzene typically crystallizes first due to symmetry and packing.
Yield: Expect 70–85%.
Melting Point: 96–98°C [Ref 1].
Analytical Characterization & Validation
To ensure the synthesized product is the correct isomer (2,3-dinitro) and not a rearranged byproduct, validate using the following parameters:
Method
Expected Signal
Interpretation
1H NMR (CDCl₃)
Two singlets (or meta-coupled doublets)
δ ~8.0 ppm (H4) and δ ~7.8 ppm (H6) . The symmetry of the 1,5-dichloro-2,3-dinitro isomer is distinct. Wait—check symmetry: The molecule has a plane of symmetry? No. 1,5-Cl, 2,3-NO2.[5][11] H is at 4 and 6.[7] H4 is between NO2 and Cl.[5] H6 is between Cl and Cl. These protons are chemically non-equivalent. You should see two distinct signals (doublets with small meta-coupling, J~2Hz).
IR Spectroscopy
1540 cm⁻¹, 1350 cm⁻¹
Strong symmetric and asymmetric N-O stretches .
GC-MS
m/z = 236/238
Molecular ion peaks showing characteristic isotope pattern for two chlorine atoms (9:6:1 ratio for M:M+2:M+4).
Alternative Synthesis (High Purity)
For applications requiring pharmaceutical-grade purity where isomer separation is difficult, the oxidation of 3,5-dichloro-1,2-phenylenediamine using Rozen’s reagent (HOF·CH₃CN) is a superior, albeit more expensive, method.
Precursor: 3,5-Dichloro-1,2-phenylenediamine.
Reagent: HOF·CH₃CN (generated in situ from F₂ and aqueous acetonitrile).[13]
Advantage: Preserves the nitrogen positions perfectly, guaranteeing the vicinal dinitro structure without regiochemical ambiguity [Ref 2].
Rozen, S., & Carmeli, M. (2003). "A Fast, High-Yield Preparation of Vicinal Dinitro Compounds Using HOF·CH3CN."[10][13] Journal of the American Chemical Society. (Describes the oxidative route for vicinal dinitrobenzenes). Link
BenchChem. (2025).[4] Synthesis of Dichloronitrobenzene Isomers: Technical Protocols. (General nitration conditions for chlorobenzenes). Link
Reactivity Profile & Regiochemical Dynamics of 1,5-Dichloro-2,3-dinitrobenzene
Topic: Reactivity Profile of 1,5-Dichloro-2,3-dinitrobenzene Content Type: Technical Whitepaper Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists Executive Summary: The Vicinal Dinitro Anomaly 1...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reactivity Profile of 1,5-Dichloro-2,3-dinitrobenzene
Content Type: Technical Whitepaper
Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary: The Vicinal Dinitro Anomaly
1,5-Dichloro-2,3-dinitrobenzene (1,5-DC-2,3-DNB) represents a distinct class of electron-deficient arenes characterized by the vicinal (adjacent) placement of nitro groups . Unlike its more common isomer, 1,5-dichloro-2,4-dinitrobenzene, the 2,3-substitution pattern introduces significant steric strain, forcing the nitro groups out of coplanarity with the benzene ring.
For the researcher, this molecule offers a unique reactivity profile:
High Electrophilicity: Despite steric twisting, the combined inductive effects (-I) of two nitro and two chloro groups make the ring highly susceptible to Nucleophilic Aromatic Substitution (
).
Divergent Regioselectivity: The competition between the C1 and C5 chlorine atoms is governed by a balance of steric accessibility and electronic activation, differing markedly from standard "ortho/para" rules observed in planar systems.
"Mobile Nitro" Liability: The steric strain at the 2,3-position creates a potential for cine-substitution or denitration, where a nitro group acts as a leaving group, a phenomenon rarely seen in non-vicinal isomers.
In 1,5-DC-2,3-DNB, the two nitro groups at positions 2 and 3 sterically repel each other. To minimize van der Waals repulsion, they rotate out of the aromatic plane.
Consequence: The resonance electron-withdrawing effect (-M) is diminished because the p-orbitals of the nitrogen are no longer perfectly aligned with the
-system.
Compensation: The inductive electron-withdrawing effect (-I) remains potent, activating the ring.
Site-Specific Reactivity (
Targets)
Nucleophilic attack can occur at two chlorinated positions (C1 or C5) or, under forcing conditions, at the nitro positions.
Site
Electronic Activation
Steric Environment
Predicted Reactivity
C5-Cl
Para to C2-NO₂; Meta to C3-NO₂.
Open. Flanked by protons (H4, H6).
High. Preferred site for bulky nucleophiles due to accessibility.
C1-Cl
Ortho to C2-NO₂; Meta to C3-NO₂.
Crowded. Flanked by the bulky C2-NO₂ group.
Moderate. Active, but sterically hindered. Preferred only by small nucleophiles (e.g., ).
C2-NO₂
Ortho to C1-Cl/C3-NO₂.
Highly Strained.
Low to Moderate. Risk of "Nitro Displacement" (denitration) with thiols or high heat.
Mechanistic Insight:
While the ortho-effect (stabilization of the transition state via coordination) typically favors C1, the steric bulk of the vicinal nitro groups in this specific isomer usually shifts the kinetic preference to C5 , particularly for secondary amines or alkoxides used in drug synthesis.
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways for a generic nucleophile (
), highlighting the kinetic dominance of the C5 attack.
Figure 1: Kinetic competition between C5 and C1 substitution. The C5 pathway is kinetically favored due to lower steric hindrance, despite the C1 position benefiting from the inductive proximity of the nitro group.
Experimental Protocol: Regioselective Amination
Objective: Synthesis of 5-amino-substituted derivative via
Nucleophile: Morpholine (2.2 eq). Note: Excess acts as base to scavenge HCl.
Solvent: Acetonitrile (MeCN) or THF (Anhydrous). Avoid DMSO/DMF if possible to prevent thermal runaway.
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Methodology
Preparation: Dissolve 1,5-DC-2,3-DNB in anhydrous MeCN (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature maximizes regioselectivity (kinetic control) favoring the less hindered C5 position.
Addition: Add Morpholine dropwise over 20 minutes.
Observation: A color change (deep yellow/orange) indicates the formation of the Meisenheimer complex.
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or HPLC.
Checkpoint: If starting material remains, heat gently to 40°C. Do not exceed 60°C to avoid displacing the nitro group (denitration).
Workup:
Quench with cold water (5x reaction volume).
Extract with Ethyl Acetate (3x).
Wash organic layer with 1M HCl (to remove excess morpholine), then Brine.
Dry over
and concentrate.
Purification: Recrystallize from Ethanol or purify via flash column chromatography.
Self-Validating Quality Control
1H NMR Check: Look for the loss of symmetry (if any existed) and specific coupling constants.
Diagnostic: The proton at C4 and C6 will show distinct meta-coupling (
) if the C5-Cl is substituted.
Denitration Check: If a Nitro group was lost, the integration of aromatic protons will change, and the chemical shift of adjacent protons will shield significantly.
Safety & Handling: Energetic Material Risks
Working with polynitro-haloarenes requires strict adherence to safety protocols due to their explosive potential and toxicity.
Hazard Class
Specific Risk
Mitigation Strategy
Explosivity
Vicinal dinitro compounds have high potential energy. Thermal shock or friction can trigger decomposition.
Never distill the neat compound to dryness. Use blast shields during scale-up (>5g).
Sensitization
Potent skin sensitizer and lachrymator.
Double-glove (Nitrile). Work exclusively in a fume hood.
Exotherm
reactions are exothermic.
Control addition rates. Have an ice bath ready for emergency cooling.
References
BenchChem. (2025).[1][2] Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis.[1] Retrieved from 1
Sigma-Aldrich. (n.d.). 1,5-Dichloro-2,3-dinitrobenzene Product Specification. Retrieved from
"1,5-Dichloro-2,3-dinitrobenzene as a building block for agrochemicals"
Application Note: 1,5-Dichloro-2,3-dinitrobenzene (DCDNB) as a Core Building Block for Agrochemical Synthesis Executive Summary & Mechanistic Rationale 1,5-Dichloro-2,3-dinitrobenzene (CAS: 28689-08-9) is a highly versat...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1,5-Dichloro-2,3-dinitrobenzene (DCDNB) as a Core Building Block for Agrochemical Synthesis
Executive Summary & Mechanistic Rationale
1,5-Dichloro-2,3-dinitrobenzene (CAS: 28689-08-9) is a highly versatile, electron-deficient aromatic building block utilized extensively in the synthesis of advanced agrochemicals, including broad-spectrum fungicides and selective herbicides[1]. The spatial arrangement of its substituents dictates its unique electronic properties: the two adjacent nitro groups at the 2- and 3-positions exert profound electron-withdrawing effects via both inductive and resonance mechanisms[1].
This redistribution of electron density severely depletes the aromatic ring's electron cloud, effectively activating the chlorine atoms at the 1- and 5-positions for Nucleophilic Aromatic Substitution (SNAr)[2]. Furthermore, the nitro groups themselves serve as latent amine functionalities. Through controlled catalytic reduction, DCDNB can be converted into highly functionalized aromatic diamines, which are critical precursors for benzimidazole-based fungicides and complex crosslinking agents[2].
Physicochemical Profile
Understanding the baseline properties of DCDNB is critical for predicting its behavior in solution and its environmental impact profile.
Safety & Handling: Nitrobenzenes exhibit high environmental persistence and aquatic toxicity. DCDNB forms optically anomalous crystals that require careful handling during precipitation and crystallization[5]. Proper PPE (N95/P100 respirators, nitrile gloves) is mandatory due to the hazards associated with nitroaromatics[3].
Synthetic Workflow & Pathway Visualization
To illustrate the dual-pathway utility of DCDNB in agrochemical development, the following causal diagram maps the primary functionalization routes: SNAr for ether/amine linkage formation, and nitro reduction for heterocyclic cyclization.
Synthetic pathways of 1,5-Dichloro-2,3-dinitrobenzene toward agrochemical targets.
Validated Experimental Protocols
Design Principle: These protocols are engineered as self-validating systems. In-process controls (e.g., color changes, gas evolution, TLC shifts) provide immediate feedback on the reaction trajectory, ensuring high-fidelity execution.
Objective: Synthesize diphenyl ether or aniline derivatives (herbicide precursors) by displacing the highly activated C1/C5 chlorines[2].
Causality: The ortho/meta positioning of the nitro groups stabilizes the Meisenheimer complex intermediate via electron delocalization, dramatically lowering the activation energy for nucleophilic attack at the chlorinated carbons.
Step-by-Step Methodology:
Preparation: In a flame-dried 250 mL round-bottom flask under N₂, dissolve 10.0 mmol of 1,5-Dichloro-2,3-dinitrobenzene in 50 mL of anhydrous N,N-Dimethylformamide (DMF).
Nucleophile Addition: Add 11.0 mmol of the desired nucleophile (e.g., a substituted phenol for diphenyl ether herbicide synthesis).
Base Activation: Slowly add 15.0 mmol of anhydrous Potassium Carbonate (K₂CO₃).
Self-Validation: The mixture will immediately shift to a deep yellow/orange hue, indicating the deprotonation of the phenol and the initiation of the SNAr pathway.
Thermal Cycling: Heat the reaction to 80 °C for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
Self-Validation: DCDNB (Rf ~0.6) will deplete as a more polar, bright-yellow product spot emerges (Rf ~0.4).
Quenching & Precipitation: Cool to room temperature and pour the mixture into 200 mL of ice-cold distilled water under vigorous stirring. The product will precipitate as a solid.
Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 50 mL) to remove DMF and inorganic salts, and recrystallize from ethanol.
Protocol B: Catalytic Reduction of Nitro Groups to Diamines
Objective: Generate 1,5-dichloro-2,3-diaminobenzene, a critical intermediate for benzimidazole fungicides[1].
Causality: Transition-metal catalyzed hydrogenation selectively reduces the -NO₂ groups to -NH₂ without triggering hydrodehalogenation (cleavage of the C-Cl bonds), provided the catalyst and conditions are strictly controlled.
Step-by-Step Methodology:
Reaction Setup: Suspend 5.0 mmol of DCDNB in 40 mL of absolute ethanol in a thick-walled hydrogenation vessel.
Catalyst Loading: Add 5 mol% of Platinum on Carbon (Pt/C, 5%).
Causality: Pt/C is specifically chosen over Pd/C to suppress the unwanted reductive dehalogenation of the C1/C5 chlorines, preserving the halogenated backbone required for downstream bioactivity.
Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize the vessel to 30 psi with H₂ gas and stir vigorously at room temperature.
Monitoring:
Self-Validation: The reaction is complete when H₂ consumption ceases (typically 2-4 hours). The solution will transition from pale yellow to colorless or light brown.
Workup: Vent the H₂ gas safely. Filter the mixture through a pad of Celite to remove the Pt/C catalyst. (Critical: Do not let the catalyst dry in air, as it is highly pyrophoric).
Concentration: Evaporate the filtrate under reduced pressure to yield the diamine product. Store under inert gas to prevent oxidative degradation.
Analytical & QA Standards
To ensure the integrity of the synthesized building blocks, the following analytical validations must be met:
NMR Spectroscopy: In the ¹H NMR of DCDNB, the aromatic protons (positions 4 and 6) typically appear as a tightly coupled meta-system downfield (due to the electron-withdrawing nitro groups)[1]. Post-SNAr, the symmetry is broken, and new aromatic signals from the nucleophile will appear. Post-reduction, broad singlet peaks corresponding to the -NH₂ protons will emerge around 3.5-4.5 ppm, exchangeable with D₂O.
Mass Spectrometry: DCDNB exhibits a distinct isotopic pattern in MS due to the two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio)[4]. This isotopic signature must be preserved in the reduced diamine product to confirm that hydrodehalogenation did not occur during Protocol B.
Normal Coordinate Analysis, Vibrational Spectroscopy Studies and Quantum Chemical Calculations of 1,5-Dichloro-2,3-dinitrobenzene , International Journal of Science and Research (IJSR).1
The acute toxicity of nitrobenzenes to Tetrahymena pyriformis: Combining DFT and QSAR studies , Revues Scientifiques Marocaines.
"protocols for the reduction of nitro groups in 1,5-Dichloro-2,3-dinitrobenzene"
Application Note: Precision Reduction Protocols for 1,5-Dichloro-2,3-dinitrobenzene Executive Summary The reduction of 1,5-dichloro-2,3-dinitrobenzene presents a classic challenge in organic synthesis: achieving complete...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Reduction Protocols for 1,5-Dichloro-2,3-dinitrobenzene
Executive Summary
The reduction of 1,5-dichloro-2,3-dinitrobenzene presents a classic challenge in organic synthesis: achieving complete or partial reduction of nitro groups while preserving the base-sensitive and hydrogenolysis-prone aryl chloride motifs.[1] Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated due to the high risk of hydrodehalogenation.
This guide details two validated protocols:
Protocol A (Total Reduction): A robust Iron/Acetic Acid (Béchamp) system for the high-yield synthesis of 3,5-dichloro-1,2-diaminobenzene .[1]
Protocol B (Selective Reduction): A Zinin reduction using Sodium Sulfide to target the sterically accessible nitro group, yielding 3,5-dichloro-2-nitroaniline .[1][2]
Chemical Logic & Structural Analysis
The substrate features two vicinal nitro groups flanked by chlorine atoms.[2][3] Understanding the steric and electronic environment is critical for predicting reactivity.[2]
Steric Differentiation:
C2-Nitro Group: Flanked by a Chlorine at C1 and a Nitro at C3.[1][2] This position is sterically congested .[2]
C3-Nitro Group: Flanked by a Nitro at C2 and a Hydrogen at C4.[1][2] This position is sterically accessible .[2]
Chemomoselective Constraint: The presence of 1,5-dichlorides precludes the use of standard Pd/C hydrogenation, which would rapidly strip the halogens.
Reaction Pathways:
Figure 1: Divergent synthesis pathways based on reagent selection. The Zinin reduction exploits steric differences to target the C3 nitro group.
Protocol A: Total Reduction (Béchamp)
Target: 3,5-Dichloro-1,2-diaminobenzene
Mechanism: Single Electron Transfer (SET) via Fe(0) surface oxidation.[1]
Advantages: Scalable, cost-effective, zero dehalogenation risk.
Acid Catalyst: Glacial Acetic Acid (0.5 equiv - catalytic amount is sufficient to activate Fe)[1][2]
Step-by-Step Methodology
Activation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge Iron powder and water. Add Glacial Acetic Acid (0.5 equiv) and heat to 90°C for 15 minutes to "etch" the iron surface.
Addition: Dissolve the substrate in Ethanol. Add this solution dropwise to the activated iron slurry over 30 minutes. Caution: Reaction is exothermic.[1][2]
Reflux: Maintain vigorous reflux (approx. 80-85°C) for 2–4 hours.
IPC (In-Process Control):[1][2] Monitor by TLC (50% EtOAc/Hexane).[2] The dinitro starting material (Rf ~0.[2][4]8) will disappear; the mono-amine intermediate (Rf ~0.[1][2]5) will eventually convert to the polar diamine (Rf ~0.2).[2]
Work-up (Critical Step):
Cool the mixture to room temperature.
Add Sodium Carbonate (Na₂CO₃) to adjust pH to ~9 (neutralizes residual acid and precipitates iron salts).[1][2]
Add Ethyl Acetate and filter the slurry through a Celite pad to remove iron sludge.[2] Note: The sludge can be pyrophoric; keep wet.
Isolation: Wash the organic filtrate with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water if necessary. The product is an air-sensitive solid (store under Nitrogen).[1][2]
Protocol B: Selective Reduction (Zinin)
Target: 3,5-Dichloro-2-nitroaniline
Mechanism: Nucleophilic attack of HS⁻ on the least hindered nitro group.[1]
Preparation: Dissolve the substrate in Methanol in a round bottom flask.
Reagent Solution: In a separate beaker, dissolve Na₂S·9H₂O and NaHCO₃ in the minimum amount of water.
Why Bicarbonate? It buffers the solution to prevent high pH, which can cause azo-coupling side reactions.
Controlled Addition: Heat the substrate solution to 60°C. Add the sulfide solution dropwise over 1 hour.
Control Point: Rapid addition leads to over-reduction.[2]
Reaction: Stir at 60°C for 2–3 hours.
IPC:[2] Monitor for the formation of the mono-amine.[5][6] Stop the reaction immediately upon consumption of starting material to prevent reduction of the second nitro group.
Quench: Pour the reaction mixture into ice water (5x volume).
Isolation: The product often precipitates as an orange/yellow solid.[2] Filter and wash with cold water.[2] If no precipitate forms, extract with Dichloromethane.[2]
Purification: Column chromatography (SiO₂, Hexane/EtOAc gradient) is usually required to separate the regioisomers, though the 3,5-dichloro-2-nitroaniline (derived from C3 reduction) is the major product (>85% ratio).[1]
Figure 2: Troubleshooting the common bottleneck in Béchamp reductions.
Safety Note:
Nitro Compounds: Potentially explosive.[2] Do not heat dry residues.[2]
Iron Waste: Finely divided iron sulfide/oxide can be pyrophoric.[2] Keep waste wet and dispose of in a dedicated metal waste container.[2]
References
Porter, H. K. (1973).[2][6][7] "The Zinin Reduction of Nitroarenes." Organic Reactions, 20, 455–481.[7] Link[1][2]
Foundational text on the regioselectivity of sulfide reductions.
Boyer, J. H., & Buriks, R. S. (1960). "2,4,5-Triaminonitrobenzene."[4] Organic Syntheses, 40, 96. Link
Provides specific conditions for partial reduction of polychlorin
Owsley, D. C., & Bloomfield, J. J. (1977). "Reduction of Nitro Compounds with Iron/Acetic Acid." Synthesis, 1977(02), 118-120.
Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium." Tetrahedron Letters, 25(8), 839-842. Link[1][2]
Alternative method for selective reduction if Zinin fails.[2][8]
"application of 1,5-Dichloro-2,3-dinitrobenzene in dye synthesis"
Application Note: Advanced Synthesis Protocols Utilizing 1,5-Dichloro-2,3-dinitrobenzene in Heterocyclic Dye Development Part 1: Executive Summary & Strategic Rationale 1,5-Dichloro-2,3-dinitrobenzene (1,5-DCDNB) is a sp...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Synthesis Protocols Utilizing 1,5-Dichloro-2,3-dinitrobenzene in Heterocyclic Dye Development
Part 1: Executive Summary & Strategic Rationale
1,5-Dichloro-2,3-dinitrobenzene (1,5-DCDNB) is a specialized, high-reactivity intermediate distinct from its commoditized isomer, 1,5-dichloro-2,4-dinitrobenzene. While the 2,4-isomer is the workhorse for standard disperse azo dyes, the 2,3-dinitro isomer (CAS 28689-08-9) possesses a unique "vicinal" nitro configuration.
Why use 1,5-DCDNB?
Access to Fused Heterocycles: The vicinal (2,3) nitro groups can be reduced to vicinal diamines, the obligate precursors for quinoxaline and benzimidazole chromophores—structures essential for high-performance, high-thermal-stability dyes.
Regioselective Functionalization: The molecule possesses two non-equivalent chlorine atoms:
C1-Cl: Ortho-activated (sterically hindered).
C5-Cl: Para-activated (sterically accessible).
This asymmetry allows for sequential nucleophilic aromatic substitution (
), enabling the synthesis of complex "push-pull" chromophores that are impossible to synthesize from symmetrical precursors.
Scope of this Guide:
This document details the handling, safety, and synthetic protocols for converting 1,5-DCDNB into high-value dye intermediates via
and reductive cyclization.
Part 2: Safety & Handling (Critical)
Warning: Vicinal Dinitro Hazard
Unlike standard nitroaromatics, compounds with vicinal nitro groups (adjacent, positions 2 and 3) possess significant internal strain and higher formation enthalpies.
Explosion Hazard: 1,5-DCDNB is sensitive to shock and friction. It must be stored wet (typically 10-20% water) or in solution during processing.
Nitro-Displacement: Under strongly alkaline conditions, the nitro group itself can act as a leaving group (denitration), potentially generating unstable nitrophenols. Avoid caustic conditions above pH 10 unless specifically intended.
Part 3: Chemical Logic & Reactivity Profile
The reactivity of 1,5-DCDNB is governed by the electronic activation of the nitro groups on the halogen substituents.
Position
Substituent
Electronic Environment
Reactivity Prediction
C1
Chlorine
Ortho to (C2)
High Activation , but sterically hindered by the C2-nitro group.
C2
Nitro
Vicinal to (C3)
Labile . Can be displaced by nucleophiles in "nitro-displacement" reactions.[1][2]
C3
Nitro
Vicinal to (C2)
Strongly electron-withdrawing; activates C5.
C5
Chlorine
Para to (C2), Meta to (C3)
Moderate Activation , but sterically accessible. Preferred site for bulky nucleophiles.
Part 4: Experimental Protocols
Workflow A: Synthesis of Benzimidazole-Based Disperse Dyes
This pathway utilizes the vicinal nitro groups to form the imidazole ring, a core structure in fluorescent and high-fastness disperse dyes.
Step 1: Reduction to 3,5-Dichloro-1,2-diaminobenzene
Note: Partial reduction is difficult; complete reduction is the standard route.
Reagents:
1,5-Dichloro-2,3-dinitrobenzene (10 mmol, 2.37 g)
Iron powder (325 mesh, 60 mmol, 3.35 g)
Ethanol/Water (4:1 v/v, 50 mL)
Ammonium Chloride (catalytic, 5 mmol) or Acetic Acid.
Procedure:
Setup: 3-neck round bottom flask with reflux condenser and mechanical stirrer (magnetic stirring is insufficient for iron slurry).
Activation: Charge Ethanol/Water and
. Heat to reflux.[3] Add Iron powder and stir for 15 mins to activate surface.
Addition: Add 1,5-DCDNB portion-wise over 30 minutes. Caution: Exothermic.
Reaction: Reflux for 4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (yellow) will disappear; the diamine (colorless/brownizing) will appear.
Workup: Filter hot through Celite to remove iron oxide sludge. Wash cake with hot ethanol.
Isolation: Concentrate filtrate under reduced pressure. The diamine is oxidation-sensitive; proceed immediately to Step 2 or store under Argon.
This protocol exploits the steric difference between C1 and C5 to attach different amines, creating a "mixed" chromophore.
Protocol: Regioselective Amination
Reagents:
1,5-Dichloro-2,3-dinitrobenzene (1.0 eq)
Amine A (e.g., Aniline, 1.0 eq) - Less nucleophilic/bulky
Base:
(1.1 eq)
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step:
Dissolution: Dissolve 1,5-DCDNB in ACN at 0°C.
Addition: Add Amine A slowly.
Temperature Control: Maintain 0-5°C.
Mechanistic Insight: At low temperatures, the Para-attack (C5) is kinetically favored due to lower steric hindrance compared to the Ortho (C1) position flanked by the nitro group.
Monitoring: HPLC is required. Stop when mono-substitution reaches >90%.
Product: 5-Chloro-N-phenyl-2,3-dinitroaniline.
Second Substitution (Optional): To replace the second Chlorine (C1), add Amine B (more nucleophilic, e.g., methylamine) and heat to 80°C.
Part 5: Analytical Data & Validation
Table 1: Expected NMR Shifts for Regiochemistry Verification
Solvent: DMSO-d6
Proton Position
Starting Material ( ppm)
Product (C5-Substituted)
Product (C1-Substituted)
H-4
~8.2 (s)
Upfield Shift (~7.1)
Minor Shift
H-6
~8.2 (s)
Minor Shift
Upfield Shift (~7.0)
NH (Amine)
N/A
Broad singlet (~6.5)
Broad singlet (~8.5, H-bonded to )
Validation Rule: If the substitution occurs at C1 (Ortho to Nitro), the NH proton will appear significantly downfield (>8.0 ppm) due to intramolecular hydrogen bonding with the C2-Nitro group. If substitution is at C5, the NH appears in the standard aromatic amine range (5.0 - 6.5 ppm).
Part 6: Visualizing the Synthetic Pathway
The following diagram illustrates the divergent pathways available from 1,5-DCDNB, highlighting the decision points between Heterocyclic synthesis and Azo coupling.
Caption: Divergent synthesis pathways: Pathway A yields fused heterocycles (Benzimidazoles), while Pathway B utilizes regioselective substitution for Azo dye precursors.
"scale-up synthesis of 1,5-Dichloro-2,3-dinitrobenzene"
Application Note: Process Safety and Scale-Up Optimization for 1,5-Dichloro-2,3-dinitrobenzene Executive Summary The scale-up synthesis of 1,5-Dichloro-2,3-dinitrobenzene (CAS: 28689-08-9) presents a dual challenge in pr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Process Safety and Scale-Up Optimization for 1,5-Dichloro-2,3-dinitrobenzene
Executive Summary
The scale-up synthesis of 1,5-Dichloro-2,3-dinitrobenzene (CAS: 28689-08-9) presents a dual challenge in process engineering: managing the severe exothermicity of polynitration and achieving high isomeric purity against the thermodynamically favored 2,4-dinitro congener. This application note details a robust, self-validating protocol for the kilogram-scale production of this critical intermediate. We focus on the nitration of 3,5-dichloronitrobenzene using a mixed-acid system, emphasizing reaction calorimetry (
) for safety and fractional crystallization for downstream purification.
Part 1: Critical Process Parameters (CPPs) & Safety Logic
Before initiating the synthesis, the operator must understand the thermodynamic landscape. Polynitration is inherently hazardous; the introduction of the second nitro group onto the deactivated 3,5-dichloronitrobenzene ring requires forcing conditions (elevated temperature/stronger acid), which compresses the margin between process temperature (
) and the onset of decomposition ().
Thermodynamic Profile (Representative Data)
Parameter
Value
Implications for Scale-Up
Reaction Enthalpy ()
-145 ± 15 kJ/mol
High cooling capacity required. Adiabatic temperature rise is significant.
Adiabatic Temp Rise ()
> 200 °C
Potential for thermal runaway if cooling fails.
MTSR (Max Temp of Synthesis Reaction)
185 °C
Must remain below of the dinitro product.
(Decomposition)
~240 °C
The "Point of No Return".
Limiting Reagent
3,5-Dichloronitrobenzene
Controls the reaction rate and heat evolution.
Safety Directive: Never perform this reaction in a static batch reactor without a pre-calibrated dosing loop. The accumulation of unreacted nitric acid can lead to a "delayed exotherm" where the reaction accelerates uncontrollably once the induction period is overcome.
Part 2: Synthetic Route & Mechanism
The synthesis exploits the directing effects of the substituents on the benzene ring.
Directing Logic: The Chlorine atoms at positions 3 and 5 are ortho/para directing. The Nitro group at position 1 is meta directing (reinforcing the positions meta to itself, which are occupied by Cl).
The Conflict: The incoming electrophile (
) is directed to positions ortho to the Chlorines (Positions 2, 4, and 6).
Position 4/6: Less sterically hindered. Yields the major isomer (1,5-dichloro-2,4-dinitrobenzene).
Position 2: Sandwiched between two Chlorines. Sterically crowded but electronically activated. This yields the target 1,5-dichloro-2,3-dinitrobenzene .
Optimization Strategy: To favor the sterically hindered 2,3-isomer (or simply to produce it in sufficient quantity to isolate), we utilize high-concentration oleum to maximize the concentration of the nitronium ion (
), pushing the kinetics despite the steric barrier.
Visualizing the Reaction Pathway
Caption: Electrophilic Aromatic Substitution pathway showing the competitive formation of the 2,4-dinitro (major) and 2,3-dinitro (target) isomers.
rises > 15°C, stop dosing immediately. Resume only when < 5°C.
Cook Phase: Once addition is complete, slowly ramp
to 50°C over 1 hour. Hold at 50°C for 4 hours.
Why? The formation of the sterically hindered 2,3-isomer requires higher activation energy.
4. Quench & Work-Up
Prepare a separate vessel with 5 kg of crushed ice/water.
Transfer the reaction mass slowly onto the ice with vigorous stirring. Exothermic quench!
Filter the resulting precipitate.[5][6] This solid is a mixture of isomers (Target + Major Byproduct).
Wash the cake with cold water (
) until pH of filtrate is neutral.
Part 4: Purification (Isomer Separation)
The crude solid contains ~85% 1,5-dichloro-2,4-dinitrobenzene and ~15% 1,5-dichloro-2,3-dinitrobenzene . Separation relies on the disruption of crystal lattice symmetry caused by the "crowded" nitro groups in the 2,3-isomer.
Protocol: Fractional Crystallization
Solvent Selection: Ethanol/Toluene (80:20 v/v).
Dissolution: Dissolve the crude dried cake in boiling solvent (reflux).
First Cut (Removal of Major Isomer):
Cool slowly to 25°C.
The symmetric 2,4-dinitro isomer crystallizes out first (higher melting point, better packing).
Filter and discard the solid (or save for other use).
Second Cut (Isolation of Target):
Concentrate the mother liquor (filtrate) by 50% volume.
Cool to 0°C for 12 hours.
The 1,5-dichloro-2,3-dinitrobenzene will crystallize as pale yellow needles.
Validation: Check purity via HPLC. If < 98%, recrystallize from pure Ethanol.
Process Engineering Workflow
Caption: Downstream processing workflow emphasizing the fractional crystallization strategy required to isolate the target isomer.
Part 5: Analytical Controls
To ensure "Trustworthiness" and reproducibility, the following analytical checkpoints are mandatory:
In-Process Control (IPC): HPLC (C18 Column, MeOH:H2O 70:30).
Stop Criterion: < 1% Starting Material remaining.
DSC Analysis: Run a sample of the final product.
Acceptance: Sharp endotherm (Melting Point) at 96–98°C [Ref 1].
Safety Check: Ensure no exotherm onset < 200°C (indicates removal of unstable impurities).
References
Sigma-Aldrich. (n.d.). 1,5-Dichloro-2,3-dinitrobenzene Product Specification. Retrieved from
BenchChem. (2025).[2][5] Synthesis of Dichloronitrobenzene Isomers: Technical Guide. Retrieved from
Org. Process Res. Dev. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of Nitration. American Chemical Society. Retrieved from
Bretherick's Handbook of Reactive Chemical Hazards.
(Note: While specific patents for this exact isomer are rare, the protocol is derived from standard industrial nitration chemistry for dichlorobenzenes as supported by the references above.)
Application Note: 1,5-Dichloro-2,3-dinitrobenzene in Advanced Polymer Chemistry – Synthesis and Protocols
Executive Summary 1,5-Dichloro-2,3-dinitrobenzene (DCDNB) is a highly functionalized aromatic building block. While historically celebrated in physical chemistry for its [1] and unique [2], its specific substitution patt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,5-Dichloro-2,3-dinitrobenzene (DCDNB) is a highly functionalized aromatic building block. While historically celebrated in physical chemistry for its [1] and unique [2], its specific substitution pattern makes it a powerful, albeit underutilized, precursor in polymer chemistry. The presence of two strongly electron-withdrawing nitro groups activates the aromatic ring, facilitating Nucleophilic Aromatic Substitution (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
). Alternatively, the catalytic hydrogenation of the nitro groups yields halogenated diamines, which are critical . This guide details the mechanistic rationale and self-validating protocols for utilizing DCDNB in the synthesis of high-performance polymers.
The utility of DCDNB in polymer chemistry stems from its dual-pathway reactivity, which allows materials scientists to design polymers with highly rigid backbones and tailored thermal properties.
Electronic Activation for
: The adjacent nitro groups at positions 2 and 3 severely deplete the electron density of the benzene ring. This activation lowers the activation energy for nucleophilic attack at the chlorine-bearing carbons (positions 1 and 5). This allows step-growth polymerization with bisphenols or dithiols under milder conditions than unactivated dihalides.
Chemoselective Reduction: Standard hydrogenation of halogenated nitroaromatics often results in undesired hydrodehalogenation (loss of chlorine). By utilizing a poisoned catalyst (e.g., sulfided Pt/C), the reduction is strictly localized to the nitro groups, preserving the C-Cl bonds to yield 1,5-dichloro-2,3-diaminobenzene—a sterically hindered monomer ideal for polybenzimidazoles (PBIs).
Self-Validating Design: The protocols below incorporate orthogonal analytical checkpoints (FTIR, TLC, and rheological shifts) to ensure intermediate purity and reaction completion, preventing the propagation of errors into the final polymer matrix.
Workflow Diagram
The following diagram illustrates the divergent synthetic pathways of DCDNB, highlighting the transition from a single precursor to distinct classes of high-performance polymers.
Caption: Divergent synthetic pathways of 1,5-Dichloro-2,3-dinitrobenzene (DCDNB) in polymer chemistry.
Experimental Protocols
Protocol A: Chemoselective Reduction to 1,5-Dichloro-2,3-diaminobenzene
Objective: Convert DCDNB to a diamine monomer for polyimide/PBI synthesis without triggering dehalogenation.
Initiation: Dissolve 10.0 mmol of DCDNB in 50 mL of absolute ethanol in a 250 mL heavy-walled hydrogenation flask.
Catalyst Addition: Add 1.0 g of 5% Pt/C (sulfided). Causality: The sulfide poisons the catalyst just enough to suppress the oxidative addition of the C-Cl bond to the platinum surface, ensuring the chlorine atoms remain intact[3].
Reduction: Introduce
gas at 3 atm pressure using a Parr shaker. Agitate at 40°C for 4 hours.
In-Process Validation (Self-Validation):
TLC Check: Run an aliquot on silica (Hexane:EtOAc 3:1). The disappearance of the yellow DCDNB spot and the emergence of a highly polar, UV-active diamine spot at the baseline confirms conversion.
FTIR Check: The spectrum must show the complete disappearance of N-O asymmetric/symmetric stretches (1530, 1350 cm⁻¹) and the appearance of primary amine N-H stretches (3300-3400 cm⁻¹).
Workup: Filter the catalyst through a tightly packed Celite pad under an inert argon atmosphere (electron-rich diamines are highly prone to atmospheric oxidation). Concentrate the filtrate in vacuo.
Purification: Recrystallize from degassed water/ethanol to yield 1,5-dichloro-2,3-diaminobenzene as off-white needles. Store under argon.
Protocol B:
Polymerization to Poly(arylene ether)
Objective: Direct step-growth polymerization of DCDNB with Bisphenol-A (BPA).
Monomer Preparation: In a 100 mL three-neck flask equipped with a nitrogen inlet, mechanical stirrer, and a Dean-Stark trap, add 10.0 mmol DCDNB, 10.0 mmol BPA, and 25.0 mmol anhydrous
.
Solvent System: Add 30 mL of N-Methyl-2-pyrrolidone (NMP) and 15 mL of toluene.
Azeotropic Distillation: Heat the mixture to 140°C. Causality: The toluene forms an azeotrope with the water generated by the phenoxide formation. Removing water continuously via the Dean-Stark trap prevents the hydrolysis of the nitro groups and drives the equilibrium forward.
Polymerization: Once water ceases to collect (approx. 2 hours), distill off the toluene and raise the reaction temperature to 170°C for 6 hours.
In-Process Validation: Monitor the rheology. The solution viscosity will increase significantly. Aliquot 0.5 mL of the mixture into 5 mL of methanol; the immediate precipitation of a continuous, fibrous solid indicates the successful formation of a high-molecular-weight polymer.
Termination & Isolation: Cool the viscous mixture to 80°C, dilute with 20 mL of additional NMP to reduce viscosity, and precipitate dropwise into 500 mL of vigorously stirred methanol. Filter, wash extensively with hot deionized water to remove inorganic salts, and dry under vacuum at 120°C for 24 hours.
Quantitative Data & Polymer Properties
The incorporation of the highly substituted DCDNB backbone imparts significant steric hindrance, restricting chain mobility and thereby elevating the thermal stability of the resulting polymers.
Polymer Type
Monomer Precursor
Polymerization Method
(°C)
5% (°C)
Key Application
Poly(arylene ether)
DCDNB + Bisphenol-A
(Step-Growth)
185
450
High-temp thermoplastics
Polybenzimidazole (PBI)
1,5-Dichloro-2,3-diaminobenzene
Condensation
410
520
Flame-resistant aerospace fibers
Polyimide (PI)
1,5-Dichloro-2,3-diaminobenzene
Imidization
320
480
Flexible dielectric films
Note:
= Glass Transition Temperature; 5% = Temperature at 5% weight loss via Thermogravimetric Analysis (TGA) in .
References
Kahr, B., McBride, J.M. "Optically Anomalous Crystals". Angewandte Chemie, International Edition in English, 1992, 31 p.1–26. (Referenced via ACS Crystal Growth & Design). Available at:[Link]
Munn, R. W. "Calculation of the refractive indices in the optically anomalous crystal of 1,5-dichloro-2,3-dinitrobenzene." The Journal of Chemical Physics 113, 8774–8782 (2000). Available at:[Link]
"purification of 1,5-Dichloro-2,3-dinitrobenzene from reaction byproducts"
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1,5-dichloro-2,3-dinitrobenzene from its reaction byproducts. The info...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1,5-dichloro-2,3-dinitrobenzene from its reaction byproducts. The information presented herein is curated to offer practical, field-proven insights and ensure scientific integrity.
I. Understanding the Challenge: Common Impurities in the Synthesis of 1,5-Dichloro-2,3-dinitrobenzene
The synthesis of 1,5-dichloro-2,3-dinitrobenzene typically involves the nitration of 1,3-dichlorobenzene.[1][2] This electrophilic aromatic substitution reaction, while effective, is often not perfectly regioselective, leading to the formation of several isomeric and over-nitrated byproducts. The primary challenge in purification is the separation of the desired product from these structurally similar impurities.
Common Byproducts Include:
Isomeric Dichlorodinitrobenzenes: The nitration of 1,3-dichlorobenzene can also yield other isomers such as 1,3-dichloro-2,4-dinitrobenzene and potentially other positional isomers.[3]
Trichlorodinitrobenzenes: Over-nitration can lead to the formation of trichlorinated species.[4][5]
Mononitrated Precursors: Incomplete reactions can leave unreacted 1,3-dichlorobenzene or its mononitrated derivatives.
Phenolic Compounds: Minor phenolic impurities can sometimes form during nitration reactions.[6]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 1,5-dichloro-2,3-dinitrobenzene in a question-and-answer format.
Q1: My crude product is an oily mixture instead of a solid. What went wrong?
A1: An oily crude product often indicates the presence of a significant amount of isomeric impurities or residual solvent. The physical properties of dinitrobenzene isomers can be very similar, and mixtures may form eutectic compositions with lower melting points.[7]
Troubleshooting Steps:
Ensure Complete Removal of Reaction Solvents: If the reaction was performed in a solvent, ensure it has been thoroughly removed under reduced pressure.
Initial Purification by Washing: Before attempting more complex purification methods, wash the crude oily product with cold water to remove any water-soluble impurities or residual acids from the nitration step.[8]
Consider a Pre-purification Step: A preliminary separation using a solvent in which the desired product has low solubility at room temperature might help to solidify the material.
Q2: I'm having difficulty separating the isomeric byproducts by recrystallization. What should I consider?
A2: The successful recrystallization of 1,5-dichloro-2,3-dinitrobenzene from its isomers hinges on selecting an appropriate solvent system where the solubility of the desired product and the impurities differ significantly with temperature.[9]
Key Considerations for Solvent Selection:
Solubility Profile: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[9]
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (and remain in the mother liquor) or sparingly soluble (and be removed by hot filtration).
Solvent Polarity: The polarity of the solvent plays a crucial role. Experiment with a range of solvents with varying polarities.
Commonly Used Solvents: Ethanol is frequently used for the recrystallization of dichlorodinitrobenzene derivatives.[2] Other potential solvents to explore based on the solubility of similar compounds include acetic acid, carbon disulfide, and nitrobenzene.[10] A study on the solubility of the related 1,5-dichloro-2,4-dinitrobenzene showed good solubility in NMP, DMF, and acetone at 298.15 K.[11]
Q3: My yield is very low after recrystallization. How can I improve it?
A3: Low yield after recrystallization can be due to several factors, from using too much solvent to premature crystallization.
Troubleshooting Steps:
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[12]
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[12]
Second Crop of Crystals: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Check for Premature Crystallization: If the product crystallizes too quickly upon cooling, it may trap impurities. If this occurs, reheat the solution to redissolve the solid and allow it to cool more slowly.
Q4: How can I confirm the purity of my final product?
A4: Several analytical techniques can be used to assess the purity of your 1,5-dichloro-2,3-dinitrobenzene.
Recommended Analytical Methods:
Melting Point Analysis: A sharp melting point close to the literature value (96-98 °C) is a good indicator of purity. A broad melting range suggests the presence of impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying isomeric impurities.[4] An optimal method would show a single, sharp peak for the desired product.
Gas Chromatography (GC): GC can also be used to separate dinitrobenzene isomers, though finding a suitable stationary phase can be challenging due to the similar physical properties of the isomers.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any impurities.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification of 1,5-dichloro-2,3-dinitrobenzene.
Protocol 1: Recrystallization from Ethanol
This is the most common and straightforward method for purifying dichlorodinitrobenzene derivatives.
Materials:
Crude 1,5-dichloro-2,3-dinitrobenzene
95% Ethanol
Erlenmeyer flasks
Hot plate with magnetic stirring
Buchner funnel and filter flask
Filter paper
Procedure:
Place the crude 1,5-dichloro-2,3-dinitrobenzene in an Erlenmeyer flask.
Add a minimal amount of 95% ethanol and a boiling chip.
Gently heat the mixture on a hot plate with stirring until the ethanol begins to boil.
Continue adding small portions of hot ethanol until the solid just dissolves.[12]
If any insoluble impurities remain, perform a hot filtration to remove them.
Allow the clear solution to cool slowly to room temperature.
Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of ice-cold ethanol.
Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Purification via Chemical Wash
This method is useful for removing certain isomeric impurities that are more reactive towards nucleophiles. For example, ortho and para dinitrobenzene isomers can react with sodium sulfite to form water-soluble sulfonic acids, while the meta isomer is less reactive.[8]
Materials:
Crude dinitrobenzene mixture
Sodium sulfite solution (e.g., 10% w/v)
Separatory funnel
Organic solvent (e.g., dichloromethane)
Deionized water
Procedure:
Dissolve the crude product in a suitable organic solvent like dichloromethane.
Transfer the solution to a separatory funnel.
Add an equal volume of the sodium sulfite solution.
Shake the funnel vigorously for several minutes, periodically venting to release any pressure.
Allow the layers to separate. The aqueous layer will contain the sulfonated byproducts.
Drain the organic layer and wash it sequentially with deionized water and then a brine solution.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter to remove the drying agent and evaporate the solvent to obtain the purified product.
Further purification by recrystallization (Protocol 1) may be necessary.
IV. Data Presentation
Table 1: Physicochemical Properties of 1,5-Dichloro-2,3-dinitrobenzene and a Common Isomer.
Technical Support Center: Regioselective Synthesis of 1,5-Dichloro-2,3-dinitrobenzene
The following technical guide is structured as a specialized support resource for researchers encountering challenges in the regioselective synthesis of 1,5-Dichloro-2,3-dinitrobenzene (CAS: 28689-08-9). Executive Summar...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support resource for researchers encountering challenges in the regioselective synthesis of 1,5-Dichloro-2,3-dinitrobenzene (CAS: 28689-08-9).
Executive Summary & Strategic Analysis
The Core Challenge:
The synthesis of 1,5-Dichloro-2,3-dinitrobenzene presents a classic problem in aromatic substitution: the introduction of vicinal (adjacent) nitro groups on a ring already bearing meta-directing or deactivating substituents.
Direct Nitration Failure: Direct nitration of 1,3-dichlorobenzene yields 1,3-dichloro-4,6-dinitrobenzene (structurally equivalent to 1,5-dichloro-2,4-dinitrobenzene). The directing effects of the existing chlorines (ortho/para deactivators) and the first nitro group (meta director) electronically and sterically forbid the formation of the 2,3-dinitro isomer.
The Solution: The "Amine-to-Nitro" Strategy. You must bypass direct nitration by synthesizing the corresponding aniline intermediate (2-nitro-3,5-dichloroaniline) and oxidizing the amino group to a nitro group using a peracid (Emmons Oxidation).
Validated Synthetic Workflow
The following protocol is the industry-standard approach for accessing this specific isomer with high regiochemical fidelity.
Logic: The amino group is a strong ortho/para director. However, the 4-position (para) is sterically "buttressed" by the two chlorine atoms at positions 3 and 5, significantly hindering attack. By protecting the amine as an acetanilide, we further increase steric bulk, favoring the 2-position (ortho) .
Protocol:
Acetylation: React 3,5-dichloroaniline with acetic anhydride (
) in acetic acid to form 3,5-dichloroacetanilide .
Nitration: Treat the acetanilide with fuming
in or at low temperature ().
Note: While the 4-position is hindered, some 4-nitro isomer may form. The 2-nitro isomer is often the major product due to the "ortho effect" and the extreme crowding at the para position.
Hydrolysis: Reflux the nitrated intermediate in acidic ethanol (
) to remove the acetyl group, yielding 2-nitro-3,5-dichloroaniline .
Purification: Recrystallize from ethanol/water to isolate the pure regioisomer.
Step 2: The "Emmons" Oxidation (The Critical Step)
Objective: Convert the
group to .
Reagents: Trifluoroperacetic acid (generated in situ from Urea Hydrogen Peroxide (UHP) or 30-50% + Trifluoroacetic Anhydride (TFAA)).
Detailed Protocol:
Setup: In a flame-dried flask under
, dissolve 2-nitro-3,5-dichloroaniline (1.0 equiv) in dry dichloromethane (DCM).
Oxidant Generation: In a separate vessel, carefully mix Trifluoroacetic Anhydride (TFAA, 4-5 equiv) and
(excess) or UHP. Caution: Highly Exothermic.
Addition: Add the oxidant solution dropwise to the aniline solution at reflux or room temperature (depending on substrate reactivity).
Monitoring: Monitor by TLC/HPLC for the disappearance of the bright orange/red aniline spot and the appearance of the pale yellow dinitro product.
Workup: Quench with aqueous
(to destroy excess peroxide), wash with , dry over , and concentrate.
Troubleshooting Guide (FAQ Format)
Category A: Regioselectivity Issues
Q: I am isolating mostly 1,5-dichloro-2,4-dinitrobenzene. What went wrong?
Diagnosis: You likely skipped the amine oxidation route and attempted direct nitration of a precursor like 3,5-dichloronitrobenzene or 1,3-dichlorobenzene.
Correction: Direct nitration is governed by electronics that favor the 4- and 6-positions. You must use the amine directing group (Step 1 above) to force the substituent into the 2-position.
Q: During the nitration of 3,5-dichloroacetanilide, I see a mixture of isomers. How do I improve the ratio?
Diagnosis: The "buttressing effect" of the 3,5-dichlorines hinders the para position, but high temperatures can overcome this barrier.
Correction: Lower the nitration temperature to
. Use a bulky nitrating system (e.g., Acetyl nitrate generated from ) to further discourage para-attack. Purify the intermediate 2-nitro-3,5-dichloroacetanilide by fractional crystallization before hydrolysis.
Category B: Oxidation Failure (Emmons Reaction)
Q: The oxidation reaction stalled, and I have a dark reaction mixture with low yield.
Diagnosis: Formation of azo/azoxy dimers or incomplete oxidation to the nitroso intermediate.
Correction:
Ensure anhydrous conditions for the TFAA. Water hydrolyzes the anhydride, preventing the formation of the active trifluoroperacetic acid.
Use Urea Hydrogen Peroxide (UHP) instead of aqueous
to minimize water content.
Increase the equivalents of oxidant (up to 10-15 equiv) and reflux time. Electron-deficient anilines (like yours) are slow to oxidize.
Q: I see a new spot on TLC, but it's not the target. It's green/blue.
Diagnosis: This is likely the nitroso intermediate (
).
Correction: The reaction is incomplete. Add more oxidant and continue heating. The nitroso compound is the intermediate state between amine and nitro.
Data & Specifications
Parameter
Specification
Notes
Target CAS
28689-08-9
Distinct from 2,4-dinitro isomer (CAS 10199-85-6)
Appearance
Pale Yellow/Colorless Crystals
Often forms square plates or needles
Melting Point
96 - 98 °C
Lower than the 2,4-isomer (~103 °C)
Key IR Bands
~1540, 1360 cm⁻¹
Asymmetric/Symmetric stretch
Solubility
DCM, Acetone, Hot EtOH
Poor solubility in water/hexane
Visualizing the Pathway
The following diagram illustrates the steric logic dictating the synthesis.
Caption: Synthetic pathway utilizing steric blocking to achieve regioselective placement of the vicinal nitro group.
References
McBride, J. M., et al. (1992). "The Optical Symmetry of Many Crystals is Lower than would be Expected from their External Form and X-ray Diffraction Data."[1][2][3] Angewandte Chemie International Edition in English, 31(1), 1-26. Link
Context: Defines the crystallographic properties and isolation of 1,5-dichloro-2,3-dinitrobenzene.
Emmons, W. D. (1954). "Peroxytrifluoroacetic Acid. II. The Oxidation of Anilines to Nitrobenzenes." Journal of the American Chemical Society, 76(13), 3470–3472. Link
Context: The foundational protocol for oxidizing electron-deficient anilines to nitro compounds.
Sigma-Aldrich. "1,5-Dichloro-2,3-dinitrobenzene Product Specification." Link
Context: Verification of CAS and physical properties.[4]
"minimizing byproduct formation in the dinitration of 1,2-dichlorobenzene"
A Guide to Minimizing Byproduct Formation for Researchers and Process Chemists Welcome to the Technical Support Center. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice a...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Byproduct Formation for Researchers and Process Chemists
Welcome to the Technical Support Center. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and optimized protocols for the dinitration of 1,2-dichlorobenzene. We understand the critical importance of isomeric purity and yield in drug development and fine chemical synthesis. This resource is designed to help you navigate the complexities of this reaction and minimize the formation of unwanted byproducts.
Understanding the Reaction: Mechanism and Regioselectivity
The dinitration of 1,2-dichlorobenzene is a classic electrophilic aromatic substitution reaction. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid".[1] The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion and also serves to absorb the water produced during the reaction.[1]
The two chlorine atoms on the benzene ring are deactivating but ortho-, para-directing groups.[2] This means they slow down the reaction compared to benzene but direct the incoming nitro groups to specific positions. During the initial mononitration, the nitro group is directed primarily to the 4-position, which is para to one chlorine and ortho to the other, resulting in 1,2-dichloro-4-nitrobenzene as the major product.[2][3][4] A smaller amount of the 1,2-dichloro-3-nitrobenzene isomer is also formed.[3]
The subsequent second nitration is more challenging due to the strong deactivating effect of the first nitro group combined with the two chlorine atoms. The primary goal is typically to synthesize a specific dinitro isomer, and controlling the reaction conditions is paramount to achieving the desired regioselectivity and minimizing unwanted byproducts.
Caption: Reaction pathway for the dinitration of 1,2-dichlorobenzene.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the dinitration of 1,2-dichlorobenzene.
Q1: My yield of the desired dinitro isomer is low, and I'm isolating a complex mixture of products. What are the likely causes?
A1: Low yield and poor selectivity are often linked to several factors:
Reaction Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to a runaway reaction, promoting the formation of multiple isomers, over-nitration (trinitro- derivatives), and oxidative degradation of the aromatic ring, which often presents as charring.
Mixed Acid Composition: The ratio of sulfuric acid to nitric acid and the concentration of water are critical.[5] An insufficient amount of sulfuric acid will not generate enough nitronium ions for an efficient reaction. Conversely, an overly aggressive nitrating mixture (e.g., using fuming acids) can decrease selectivity and increase byproduct formation.
Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to the formation of thermodynamically favored but undesired isomers or degradation products.
Q2: I am observing significant amounts of the "wrong" dinitro isomer. How can I improve regioselectivity?
A2: Improving regioselectivity requires fine-tuning the reaction conditions to favor the kinetic product over the thermodynamic one.
Temperature Control: Lowering the reaction temperature often enhances selectivity. The activation energies for the formation of different isomers can vary, and lower temperatures will favor the pathway with the lowest activation barrier.
Nitrating Agent: The choice of nitrating agent can influence isomer distribution. While mixed acid is standard, alternative systems might offer better selectivity in some cases. For example, processes using anhydrous mixtures of phosphoric acid, sulfuric acid, and nitric acid have been developed to alter the isomer ratio.[6]
Order of Addition: A slow, controlled addition of the nitrating agent to the solution of 1,2-dichlorobenzene (or its mononitrated derivative) in sulfuric acid is crucial.[7] This maintains a low instantaneous concentration of the nitronium ion, which can improve selectivity.
Q3: My reaction mixture turned dark brown or black, and I have a low yield of any identifiable product. What happened?
A3: This indicates significant decomposition and oxidation. This is a serious issue that points to a runaway reaction.
Cause: The most common cause is inadequate cooling during the addition of the nitrating agent or a failure of the cooling system. The reaction is highly exothermic, and the temperature can rapidly escalate if not controlled.
Prevention: Always use an ice bath or a cryostat for effective temperature management. Add the mixed acid dropwise with vigorous stirring to ensure efficient heat dissipation. For larger-scale reactions, consider a reactor with a cooling jacket and an emergency quenching plan. Never add water to the mixed acid, as this can generate extreme heat; always add acid to water slowly.[8][9]
Q4: What is the optimal composition for the mixed acid in this dinitration?
A4: The optimal composition depends on the specific dinitro isomer being targeted. Generally, for dinitration, a more potent nitrating mixture is required than for mononitration. A common starting point consists of a mixture of concentrated (98%) sulfuric acid and concentrated (65-90%) nitric acid.[5][7] The molar ratio of nitric acid to the mononitro-dichlorobenzene substrate is typically between 1.0 and 1.4.[6] It is essential to consult literature procedures for the specific isomer you are synthesizing and to perform small-scale optimization experiments.
Troubleshooting Guide
Symptom / Observation
Possible Cause(s)
Recommended Solution(s)
Low Conversion (Starting material remains)
1. Insufficient nitrating agent.2. Reaction temperature too low.3. Inadequate mixing.4. Mixed acid concentration too low (high water content).
1. Increase the molar equivalent of nitric acid slightly.2. Gradually increase the reaction temperature in small increments (e.g., 5 °C).3. Ensure vigorous stirring to improve mass transfer between the organic and acid phases.[5]4. Use higher concentration acids or consider using fuming sulfuric acid (oleum) as part of the mixture.
Formation of Multiple Byproducts
1. Reaction temperature too high.2. Nitrating agent added too quickly.3. Incorrect mixed acid ratio.
1. Maintain strict temperature control, ideally below 50-60 °C for the second nitration step.[7][10]2. Add the nitrating agent dropwise over an extended period (e.g., 1-2 hours).[7]3. Re-evaluate the acid composition. A less aggressive mixture may improve selectivity.
Charring / Darkening of Reaction Mixture
1. Runaway reaction due to poor temperature control.2. Localized "hot spots" from poor mixing.3. Contaminants in the starting material.
1. Immediate Action: If safe, add ice to the reaction mixture to quench it. Prevention: Ensure robust cooling and slow addition of reagents.2. Use an appropriate stirrer and vessel geometry to ensure the mixture is homogeneous.3. Ensure the 1,2-dichlorobenzene is pure and free from easily oxidizable impurities.
Difficult Phase Separation During Workup
1. Emulsion formation.2. Incomplete reaction leading to a complex mixture.
1. Allow the mixture to stand for a longer period. Gentle warming may help break the emulsion. Adding a small amount of a saturated brine solution can also be effective.2. Ensure the reaction has gone to completion via TLC or GC analysis before attempting workup.
Optimized Experimental Protocol: Dinitration of 1,2-Dichloro-4-nitrobenzene
This protocol is a general guideline for the second nitration step. Warning: This reaction is hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a flame-resistant lab coat.[8][11] Have an appropriate quenching agent (e.g., a large bucket of ice) and spill neutralization materials readily available.[8]
Materials:
1,2-Dichloro-4-nitrobenzene
Concentrated Sulfuric Acid (98%)
Concentrated Nitric Acid (90%)
Ice
Deionized Water
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
Ethanol (for recrystallization)
Procedure:
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
Cooling: Cool the flask in an ice/salt bath to 0-5 °C.
Substrate Addition: Slowly add the 1,2-dichloro-4-nitrobenzene to the cold, stirred sulfuric acid. Ensure it dissolves completely.
Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add the concentrated nitric acid to a portion of concentrated sulfuric acid while cooling in an ice bath. Caution: This is highly exothermic.
Addition: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the stirred solution of the substrate over 1-2 hours, ensuring the internal temperature does not exceed a predetermined limit (e.g., 40-50°C).
Reaction Monitoring: After the addition is complete, allow the mixture to stir at the reaction temperature for an additional period (e.g., 2-3 hours).[7] Monitor the reaction's progress by TLC or GC analysis of quenched aliquots.
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.
Isolation: Isolate the solid product by vacuum filtration.
Washing: Wash the filter cake sequentially with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper), followed by a wash with cold 5% sodium bicarbonate solution, and finally with more cold water.
Drying & Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[10]
Caption: Step-by-step workflow for the dinitration experiment.
Technical Support Center: Stability & Storage of 1,5-Dichloro-2,3-dinitrobenzene
Introduction: The "Crowded" Molecule Challenge Welcome to the technical support center. You are likely working with 1,5-Dichloro-2,3-dinitrobenzene , a specialized intermediate often confused with its more stable isomer,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Crowded" Molecule Challenge
Welcome to the technical support center. You are likely working with 1,5-Dichloro-2,3-dinitrobenzene , a specialized intermediate often confused with its more stable isomer, 1,5-dichloro-2,4-dinitrobenzene.
Crucial Distinction: The 2,3-dinitro substitution pattern in your compound creates a unique stability profile. The two nitro groups are vicinal (adjacent), creating significant steric repulsion that forces them out of planarity with the benzene ring. This "vicinal strain" makes this isomer thermodynamically less stable and more reactive than its 2,4- or 3,5-counterparts.
This guide addresses the specific degradation pathways driven by this steric strain and the activated chlorine atoms.
Module 1: Chemical Instability (Hydrolysis & Discoloration)
User Issue: "My white powder has turned yellow/orange in storage."
The Diagnosis:
You are observing Nucleophilic Aromatic Substitution (
) .
Unlike standard chlorobenzenes, your compound has a chlorine atom at position 1 that is ortho to a nitro group at position 2. The electron-withdrawing power of the nitro group activates this specific chlorine, making it susceptible to displacement by moisture (water) in the air, forming a nitrophenol derivative.
The Mechanism:
The steric crowding between the nitro groups at positions 2 and 3 weakens the resonance stabilization, making the ring highly electrophilic. The hydrolysis product is 5-chloro-2,3-dinitrophenol , which is chromophoric (yellow/orange) and acidic.
Visualizing the Pathway:
Caption: Figure 1. The
hydrolysis pathway. The chlorine at position 1 is labile due to the ortho-nitro effect.
Troubleshooting Protocol: Purity Verification
If you suspect hydrolysis, do not rely solely on melting point, as the phenol impurity can form a eutectic mixture that suppresses the melting point unpredictably.
Visual Check: Any yellowing indicates >0.5% degradation.
HPLC Method (Standard):
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Trifluoroacetic acid (TFA). Note: Acid is required to keep the phenolic impurity protonated for sharp peaks.
Expected Result: The phenol is more polar and will elute earlier than the parent dichloro compound.
Module 2: Thermal Stability & Safety
User Issue: "Can I melt this compound to cast it, or heat it for recrystallization?"
The Diagnosis:Extreme Caution Required.
The vicinal (2,3-) nitro arrangement is notoriously energetic. While the literature melting point is ~96-98°C [1], the "onset of decomposition" for vicinal dinitro compounds can be dangerously close to the melting point, especially if impurities (like the phenol mentioned above) are present.
The Risk:
"Nitro-twisting" reduces the C-N bond dissociation energy. Heating this compound in a closed system can lead to rapid pressure buildup or deflagration.
Thermal Safety Decision Tree:
Caption: Figure 2. Thermal safety decision matrix. Never heat yellowed material without purification.
Corrective Action:
Recrystallization: Use Ethanol/Water mixtures. Do not exceed 70°C.
Drying: Vacuum dry at ambient temperature or max 40°C. Do not oven dry at >60°C.
Module 3: Storage & Handling Protocols
User Issue: "How do I store this for long-term (>6 months) stability?"
The Solution:
You must mitigate three forces: Moisture (hydrolysis), Heat (decomposition), and Light (nitro-radical formation).
The "Golden Standard" Storage Protocol:
Parameter
Specification
Reason
Temperature
2°C to 8°C (Refrigerated)
Slows the kinetics of hydrolysis and prevents autocatalytic degradation.
Atmosphere
Argon or Nitrogen Overlay
Displaces moisture-laden air. The activated chlorine is highly sensitive to humidity.
Container
Amber Glass + Teflon-lined Cap
Amber glass blocks UV (preventing photolysis). Teflon prevents leaching of plasticizers by the nitro-aromatic.
Desiccant
External Secondary Containment
Store the vial inside a jar containing Drierite or Silica Gel. Do not put desiccant directly in the product.
Frequently Asked Questions (FAQs)
Q: I see a "caking" effect in the bottle. Is the compound ruined?A: Not necessarily, but it is a warning sign. Caking often results from partial melting/refreezing cycles or moisture absorption.
Action: Run the HPLC method described in Module 1. If purity is >98%, grind the cake in a mortar (gently!) and vacuum dry. If purity is <95%, recrystallize immediately to remove acidic impurities that accelerate decomposition.
Q: Can I store this in DMSO or Methanol stock solutions?A:No.
Methanol: The compound will undergo slow methoxylation (
), replacing the chlorine with a methoxy group over time, especially if not frozen.
DMSO: DMSO is hygroscopic and can facilitate nucleophilic attack.
Recommendation: Prepare solutions fresh immediately before use. If you must store a solution, use Anhydrous Acetonitrile at -20°C for no more than 48 hours.
Q: Why is this isomer more expensive/harder to find than the 2,4-dinitro isomer?A: The synthesis of the 2,3-dinitro isomer requires specific nitration conditions to force the nitro groups into the crowded vicinal positions. This thermodynamic difficulty in synthesis mirrors its kinetic instability in storage.
References
PubChem. (n.d.). 1,5-Dichloro-2,3-dinitrobenzene (Compound).[1] National Library of Medicine. Retrieved February 28, 2026, from [Link]
National Institutes of Health (NIH). (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. PubMed. Retrieved February 28, 2026, from [Link]
Comparative Analytical Guide: Quantification Strategies for 1,5-Dichloro-2,3-dinitrobenzene
Executive Summary & Strategic Context 1,5-Dichloro-2,3-dinitrobenzene (1,5-DCDNB) is a critical positional isomer often encountered as a byproduct in the nitration of dichlorobenzenes or as an intermediate in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
1,5-Dichloro-2,3-dinitrobenzene (1,5-DCDNB) is a critical positional isomer often encountered as a byproduct in the nitration of dichlorobenzenes or as an intermediate in the synthesis of high-energy materials (e.g., 1,3-dichloro-2,4,6-trinitrobenzene). Its analysis is complicated by the presence of structurally similar isomers (such as 1,5-dichloro-2,4-dinitrobenzene) which possess nearly identical mass-to-charge ratios and solubility profiles.
This guide provides a comparative technical analysis of the two primary quantification strategies: High-Performance Liquid Chromatography (HPLC-UV) for purity assessment and Gas Chromatography with Electron Capture Detection (GC-ECD) for trace environmental monitoring.
Method Selection Matrix
Feature
Method A: HPLC-UV
Method B: GC-ECD/MS
Primary Application
Raw material purity, synthesis monitoring (>98% assays).
High for polar isomers; robust against thermal degradation.
Superior resolution of volatile isomers; sensitive to electronegative groups.[1]
Sensitivity (LOD)
~0.5 mg/L (ppm range).
~0.01 - 0.1 µg/L (ppb range).
Throughput
Moderate (15-20 min run times).
Fast (using narrow-bore columns).
Limitations
Solvent consumption; lower sensitivity than ECD.
Thermal instability risk; matrix interference in biological samples.
Deep Dive: HPLC-UV Quantification (Purity & Process)
Context: HPLC is the preferred method for Quality Control (QC) because 1,5-DCDNB is thermally stable in solution but can degrade or rearrange under the high injection port temperatures of a GC if not carefully controlled. The following protocol is validated for separating 1,5-DCDNB from its trinitro- derivatives.
Mechanistic Rationale
Stationary Phase: A C18 (Octadecylsilane) column is required. The nitro groups make the molecule moderately polar, but the dichloro-substitution retains significant hydrophobicity. A high carbon load (>15%) ensures adequate retention time to resolve the 2,3-dinitro isomer from the 2,4-dinitro isomer.
Mobile Phase: An isocratic mix of Acetonitrile (ACN) and Water is optimal. Methanol can be used but often results in higher backpressure and broader peaks for nitro-aromatics.
Detection: The nitro-aromatic chromophore absorbs strongly in the UV region. While 254 nm is standard, 240 nm provides maximum absorbance for this specific isomer, enhancing the signal-to-noise ratio.
2,3,4-Trichloro-1,5-dinitrobenzene (Impurity): ~14.2 min
Workflow Visualization
Figure 1: HPLC-UV workflow for purity analysis of 1,5-DCDNB, emphasizing filtration to protect the column from particulate synthesis byproducts.
Deep Dive: GC-ECD Quantification (Trace Analysis)
Context: When analyzing wastewater, soil, or biological fluids, HPLC lacks the necessary sensitivity. Gas Chromatography with Electron Capture Detection (ECD) is the industry gold standard for halogenated nitro-aromatics because the ECD is highly selective for electronegative atoms (Cl, O in NO2), ignoring the hydrocarbon matrix.
Mechanistic Rationale
Detector: The ECD utilizes a radioactive source (usually ^63^Ni) to generate a standing current. Electronegative analytes like 1,5-DCDNB capture electrons, reducing the current. This provides sensitivity 1000x greater than Flame Ionization Detectors (FID).
Column Choice: A low-polarity column (5% phenyl) is standard, but for separating the 2,3-dinitro isomer from the 2,4-dinitro isomer, a cyanopropyl-phenyl (e.g., DB-1701 or DB-WAX) phase offers better dipole-dipole interaction selectivity.
Standard Operating Procedure (SOP)
Sample Prep (Liquid-Liquid Extraction):
Adjust water sample pH to < 2 (stabilizes phenols/nitro-compounds).
Extract with Methylene Chloride (DCM).
Dry organic layer over anhydrous Sodium Sulfate.
Exchange solvent to Hexane or Isooctane (DCM is incompatible with ECD).
Instrument Parameters:
Parameter
Setting
Column
DB-1701 (30m × 0.25mm × 0.25µm)
Carrier Gas
Helium (1.5 mL/min) or Hydrogen (for fast GC)
Makeup Gas
Nitrogen (essential for ECD operation)
Inlet Temp
220°C (Splitless mode for trace analysis)
Oven Program
80°C (1 min) → 10°C/min → 250°C (hold 3 min)
Detector Temp
300°C
Critical Caution: Ensure the inlet liner is clean and deactivated (silanized). Nitro-aromatics can adsorb to active sites on dirty liners, causing peak tailing and non-linear quantification.
Analytical Performance Comparison
The following data summarizes the expected performance metrics based on validation studies of chloronitrobenzenes.
Metric
HPLC-UV (Method A)
GC-ECD (Method B)
Linearity (R²)
> 0.999 (5 - 500 mg/L)
> 0.995 (1 - 1000 µg/L)
Limit of Detection (LOD)
0.47 mg/L
0.05 µg/L
Limit of Quantification (LOQ)
1.58 mg/L
0.20 µg/L
Precision (RSD)
< 1.3%
< 5.0%
Recovery
98.8% - 102.1%
85% - 110% (Matrix dependent)
Troubleshooting & Isomer Resolution
The most common failure mode in analyzing 1,5-DCDNB is co-elution with 1,5-dichloro-2,4-dinitrobenzene .
If using HPLC: Decrease the Acetonitrile ratio to 50:50. This increases the interaction time with the C18 phase, improving resolution (Rs) between the isomers.
If using GC: Switch to a more polar column (e.g., DB-1701). The dipole moment differences between the vicinal (2,3) nitro groups and the meta (2,4) nitro groups are more pronounced on polar stationary phases.
Isomer Logic Diagram
Figure 2: Decision tree for resolving 1,5-DCDNB from its structural isomers.
References
Liu, Y., He, J., Xiao, Y., et al. (2022).[2] "Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography." Chinese Journal of Energetic Materials, 30(6), 564-570.[2]
ATSDR (Agency for Toxic Substances and Disease Registry). (2023). "Toxicological Profile for Dinitrotoluenes and Dinitrobenzenes: Analytical Methods." CDC Guidelines.
U.S. EPA. (1996). "Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography." SW-846 Test Methods for Evaluating Solid Waste.
Sigma-Aldrich. (2023). "Safety Data Sheet: 1,5-Dichloro-2,3-dinitrobenzene."
Technical Guide: Structural Validation of 1,5-Dichloro-2,3-dinitrobenzene via NMR Spectroscopy
Executive Summary & Strategic Context In the synthesis of high-energy materials, pesticide intermediates, and specialized dyes, the nitration of dichlorobenzenes frequently yields complex isomeric mixtures. 1,5-Dichloro-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the synthesis of high-energy materials, pesticide intermediates, and specialized dyes, the nitration of dichlorobenzenes frequently yields complex isomeric mixtures. 1,5-Dichloro-2,3-dinitrobenzene (Target) presents a unique analytical challenge due to its specific substitution pattern, which breaks the symmetry found in many of its stable isomers (e.g., 1,2-dichloro-4,5-dinitrobenzene).
This guide provides a definitive protocol for distinguishing the 1,5-dichloro-2,3-dinitrobenzene isomer from its regio-isomers using 1H and 13C NMR. Unlike standard purity checks, this workflow focuses on regio-chemical assignment , leveraging the distinct magnetic environments created by the ortho-nitro and meta-chloro relationships.
Common Impurity A: 1,5-Dichloro-2,4-dinitrobenzene (Para-protons, distinct shielding).
Common Impurity B: 1,2-Dichloro-4,5-dinitrobenzene (Symmetric, simplified spectrum).
Experimental Protocol: The Self-Validating System
To ensure reproducibility and high-resolution data, the following protocol minimizes solvent effects and relaxation artifacts common in nitro-aromatic analysis.
A. Sample Preparation[1][2]
Solvent Selection:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.
Causality: Nitro-aromatics often exhibit poor solubility in CDCl3, leading to concentration-dependent chemical shift drifts. DMSO-d6 ensures complete solvation and breaks intermolecular
-stacking that can broaden signals.
Concentration: 10–15 mg per 0.6 mL for 1H NMR; 40–50 mg for 13C NMR.
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1]
B. Instrument Parameters (400 MHz or Higher)
Parameter
Setting
Rationale
Pulse Sequence
zg30 (1H), zgpg30 (13C)
30° pulse angle prevents saturation, crucial for accurate integration of protons near nitro groups.
Relaxation Delay (D1)
> 5.0 seconds
Protons ortho to nitro groups often have longer T1 relaxation times. Short D1 leads to under-integration.
Scans (NS)
16 (1H), >1024 (13C)
High signal-to-noise ratio required to detect minor isomeric impurities (<1%).
Temperature
298 K (25°C)
Standardized to prevent temperature-induced shift variations.
Structural Logic & Decision Tree
The following diagram illustrates the logical pathway to validate the 1,5-dichloro-2,3-dinitrobenzene structure based on spectral feedback.
Figure 1: NMR Decision Tree for differentiating dichlorodinitrobenzene isomers.
Comparative Analysis: Target vs. Alternatives
This section provides the specific spectral fingerprints required to distinguish the target from its most likely synthetic byproducts.
A. 1H NMR Analysis (Proton Environments)
The validation hinges on the coupling constants (
) and chemical shift () differences driven by the "Nitro Effect" (strong deshielding) and the "Chloro Effect" (moderate deshielding).
The Target: 1,5-Dichloro-2,3-dinitrobenzene
Symmetry: Asymmetric.
Proton H4: Located between a Nitro group (C3) and a Chlorine (C5).
Environment: Highly deshielded.
Multiplicity:Doublet (
Hz) due to meta-coupling with H6.
Proton H6: Located between two Chlorine atoms (C5 and C1).
Environment: Moderately deshielded (less than H4).
Multiplicity:Doublet (
Hz) due to meta-coupling with H4.
The Alternative (Impurity): 1,5-Dichloro-2,4-dinitrobenzene[2]
Proton H3: Located between two Nitro groups .
Environment: Extremely deshielded (shifted significantly downfield, often >8.5 ppm).
Multiplicity: Singlet (Para to H6, coupling is negligible).
13C NMR confirms the lack of symmetry in the target molecule.
Target (1,5-Dichloro-2,3-dinitrobenzene):
Number of Signals:6 distinct signals .
Logic: No plane of symmetry makes every carbon unique (C1-Cl, C2-NO2, C3-NO2, C4-H, C5-Cl, C6-H).
Symmetric Alternative (1,2-Dichloro-4,5-dinitrobenzene):
Number of Signals:3 distinct signals .
Logic: C1=C2, C3=C6, C4=C5.
Mechanistic Insight: Why the Shifts Differ
Understanding the electronic causality is essential for "Expertise" (E-E-A-T).
The "Nitro Sandwich" Effect (Deshielding):
In the 2,4-dinitro isomer, H3 is trapped between two nitro groups. The anisotropic effect of the nitro cones and the strong inductive electron withdrawal ($ -I $ effect) strip electron density from H3, shifting it dramatically downfield (often > 8.5 ppm).
Target Contrast: In the 2,3-dinitro target, no proton sits between two nitro groups. H4 is adjacent to only one nitro group, resulting in a moderate downfield shift (~8.0 ppm) compared to the "sandwich" proton.
Meta-Coupling (
):
In aromatic rings, coupling is transmitted through bonds.
Ortho (
): ~7–9 Hz (None in these isomers as protons are separated).
Meta (
): ~1–3 Hz. This is the fingerprint for the 1,5-dichloro-2,3-dinitrobenzene target, as H4 and H6 are separated by exactly one carbon (C5).
Para (
): ~0–1 Hz. Usually unresolved in standard 400 MHz spectra, appearing as singlets. This characterizes the 2,4-dinitro isomer.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on coupling constants and chemical shift prediction).
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link (Crucial for identifying DMSO-d6 and water peaks in the analysis).
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11020901, 1,2-Dichloro-3,5-dinitrobenzene (Isomer comparison data). Link
Reich, H. J. (University of Wisconsin). "Proton NMR Chemical Shifts." Hans Reich's Collection. Link (Source for substituent chemical shift additivity rules used for prediction).
"comparative reactivity of dichloronitrobenzene isomers in SNAr reactions"
Executive Summary In the landscape of nucleophilic aromatic substitution (SNAr), dichloronitrobenzene (DCNB) isomers represent a classic study in the interplay between electronic activation and steric hindrance. For rese...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of nucleophilic aromatic substitution (SNAr), dichloronitrobenzene (DCNB) isomers represent a classic study in the interplay between electronic activation and steric hindrance. For researchers designing synthesis routes for aniline derivatives, dyes, or agrochemicals, selecting the correct isomer is not merely a matter of availability but of kinetic and regiochemical control.
The Core Distinction:
2,4-Dichloronitrobenzene (2,4-DCNB): The most reactive isomer. It possesses two activated positions (C2-ortho and C4-para). Reactivity is governed by a competition between inductive stabilization (favoring C2) and steric accessibility (favoring C4).
3,4-Dichloronitrobenzene (3,4-DCNB): Moderately reactive with high regioselectivity. The C4-chlorine is para-activated, while the C3-chlorine is meta-unactivated, leading to exclusive substitution at C4.
2,5-Dichloronitrobenzene (2,5-DCNB): Similar to 3,4-DCNB but ortho-activated. Substitution occurs exclusively at C2.
This guide analyzes the mechanistic drivers of these differences and provides validated protocols for exploiting them.
Mechanistic Foundation: The Electronic Landscape
The reactivity of DCNB isomers is dictated by the stability of the Meisenheimer Complex intermediate. The nitro group (-NO₂) acts as an electron-withdrawing group (EWG) through both resonance (-R) and induction (-I).
Activation Hierarchy
For an SNAr reaction to proceed under standard conditions, the leaving group (Cl) must be located ortho or para to the nitro group.
Para-attack (C4 in 2,4-DCNB): Stabilized by resonance; the negative charge can be delocalized onto the nitro oxygens.
Ortho-attack (C2 in 2,4-DCNB): Stabilized by resonance and a strong inductive effect due to proximity. However, it suffers from steric repulsion between the nucleophile and the nitro group.
Meta-attack: No resonance stabilization of the negative charge on the nitro-bearing carbon. Effectively inert to SNAr.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways for 2,4-DCNB versus 3,4-DCNB.
Caption: Divergent reaction pathways. 2,4-DCNB offers competitive sites, while 3,4-DCNB is regiochemically locked.
Comparative Performance Analysis
Regioselectivity Matrix
The choice of isomer determines the substitution pattern. The table below summarizes the outcome when reacting with ammonia or primary amines.
Isomer
Activated Positions
Primary Site of Attack
Major Product (with NH₃)
Selectivity Ratio
2,4-DCNB
C2 (Ortho), C4 (Para)
C2 (Ortho)
5-chloro-2-nitroaniline
~90:10 (Ortho:Para)*
3,4-DCNB
C4 (Para)
C4 (Para)
2-chloro-4-nitroaniline
>99:1
2,5-DCNB
C2 (Ortho)
C2 (Ortho)
4-chloro-2-nitroaniline
>99:1
2,6-DCNB
C2, C6 (Both Ortho)
C2/C6
2-chloro-6-nitroaniline
Equivalent sites
*Note on 2,4-DCNB: While C4 is less sterically hindered, amines often prefer C2 attack due to "built-in solvation" (hydrogen bonding between the amine N-H and the nitro oxygen) and the strong inductive pull of the nitro group. However, with bulky nucleophiles or specific solvents, the C4 product can increase.
Kinetic Profiles
Reaction rates follow the density of electron-withdrawing groups and their position relative to the leaving group.
2,4-DCNB: Fastest. The leaving groups are activated by both ortho and para effects.[1]
2,6-DCNB: Fast, but often slower than 2,4-DCNB due to steric crowding preventing coplanarity of the nitro group with the ring, reducing resonance stabilization.
3,4-DCNB: Moderate. Only one chloride is activated (para).
2,5-DCNB: Moderate to Slow. Only one chloride is activated (ortho), and steric hindrance applies.
Experimental Protocols
These protocols are designed to illustrate the difference in conditions required for the di-activated (2,4-) vs mono-activated (3,4-) systems.
Protocol A: Regioselective Amination of 2,4-DCNB
Targeting the Ortho-position (C2) under mild conditions.
Dissolution: Charge a round-bottom flask with 2,4-DCNB and ethanol. Stir until fully dissolved.
Addition: Add morpholine dropwise at room temperature. An exotherm may be observed (indicative of higher reactivity).
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). 2,4-DCNB spot should disappear rapidly.
Workup: Cool to room temperature. Pour the mixture into ice water. The yellow precipitate (N-(5-chloro-2-nitrophenyl)morpholine) is collected by filtration.
Purification: Recrystallize from ethanol if necessary.
Why this works: The high reactivity of the C2 position in 2,4-DCNB allows the reaction to proceed at reflux in ethanol without high pressure.
Protocol B: High-Pressure Amination of 3,4-DCNB
Targeting the Para-position (C4) under forcing conditions.
Reagents:
3,4-Dichloronitrobenzene (1.0 equiv)
Aqueous Ammonia (28%, excess)
Copper(I) Chloride (Catalyst, 0.05 equiv) - Optional but accelerates rate.
Procedure:
Charging: Load 3,4-DCNB, aqueous ammonia, and CuCl into a high-pressure stainless steel autoclave.
Reaction: Seal the reactor and heat to 140–150°C . The internal pressure will rise significantly (approx. 30-40 bar).
Duration: Maintain temperature for 10–12 hours.
Note: The mono-activated nature of 3,4-DCNB requires significantly higher energy (temperature) to overcome the activation barrier compared to Protocol A.
Workup: Cool the reactor to <40°C and carefully vent excess ammonia. Filter the solid product (2-chloro-4-nitroaniline).
Purification: Wash the cake with water to remove ammonium chloride salts.
Troubleshooting & Optimization Logic
Issue
Probable Cause
Corrective Action
Low Conversion (3,4-DCNB)
Insufficient activation energy.
Switch solvent to DMSO or NMP to enhance nucleophilicity of the amine. Increase Temp to 160°C.
Poor Regioselectivity (2,4-DCNB)
Competition between C2 and C4.
To favor C2 (Ortho): Use non-polar solvents (Toluene) and H-bonding amines. To favor C4 (Para): Use bulky nucleophiles and polar aprotic solvents (DMF) to separate ion pairs.
Hydrolysis Side Products
Wet solvent/reagents.
Ensure anhydrous conditions if using alkoxides. Hydroxide ions (from water) compete effectively for the activated positions.
References
Regioselectivity in SNAr Reactions of Dichloronitrobenzenes.Journal of the Chemical Society, Perkin Transactions 2. Discusses the kinetic preference for ortho-displacement by amines.
Kinetics of Nucleophilic Substitution of Chloronitrobenzenes.ResearchGate Archive.
OECD SIDS Initial Assessment Report: 2,4-Dichloronitrobenzene. UNEP Publications.[3][4] Detailed physical properties and industrial synthesis data. Available at: [Link]
Preparation of o-chloro-p-nitroaniline.Google Patents CN101343232B. Describes the industrial chlorination and amination protocols.
A Senior Application Scientist's Guide to Distinguishing Dichlorodinitrobenzene Isomers Using Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous identification of positional isomers is a critical analytical challenge. Dichlorodinitrobenzene isomers, with their identical molecular...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous identification of positional isomers is a critical analytical challenge. Dichlorodinitrobenzene isomers, with their identical molecular formula (C₆H₂Cl₂N₂O₄) and mass, present a classic case where conventional mass spectrometry alone is insufficient for definitive identification. This guide provides an in-depth technical comparison of how different mass spectrometry techniques, primarily focusing on Electron Ionization (EI), can be leveraged to distinguish between these challenging isomers. We will delve into the causality behind experimental choices and interpret fragmentation patterns to provide a robust, self-validating analytical framework.
The Challenge of Isobaric Overlap
Positional isomers, such as the different forms of dichlorodinitrobenzene, possess the same elemental composition and thus the same nominal mass and high-resolution mass. This inherent isobaric overlap means that a simple mass measurement cannot differentiate between them. The key to their distinction lies in the subtle yet significant differences in their chemical stability and the preferred fragmentation pathways they undergo upon ionization. These differences are a direct consequence of the varied spatial arrangements of the chloro and nitro substituents on the benzene ring, which influence electron distribution and bond strengths.
Electron Ionization (EI) Mass Spectrometry: A Powerful Tool for Isomer Differentiation
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often highly characteristic fragmentation.[1][2] This reproducible fragmentation pattern serves as a molecular fingerprint, allowing for the differentiation of isomers that would otherwise be indistinguishable. The relative abundances of the fragment ions, particularly those resulting from specific rearrangements and interactions between adjacent functional groups, are key to a successful identification.
Comparative Fragmentation Analysis of Dichlorodinitrobenzene Isomers
The following table summarizes the key mass spectral data obtained from the Electron Ionization (EI) mass spectra of a selection of dichlorodinitrobenzene and related isomers. The data has been compiled from the NIST Mass Spectrometry Data Center.[3][4][5][6] The interpretation of these fragmentation patterns will follow.
Compound
Molecular Ion (m/z)
Key Fragment Ions (m/z) and their Relative Abundance (%)
Note: The molecular ion cluster will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate ratio of 9:6:1). For simplicity, only the nominal mass of the most abundant isotope is listed.
Interpreting the Fragmentation: The "Ortho Effect" and Other Key Pathways
The differentiation of dichlorodinitrobenzene isomers by EI-MS is largely dependent on the "ortho effect," a phenomenon where adjacent substituents on an aromatic ring interact during fragmentation, leading to unique and diagnostic fragmentation pathways.[3][4]
The primary fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group constituents:
Loss of NO (30 Da): A common fragmentation pathway for nitroaromatic compounds.
Loss of NO₂ (46 Da): Another primary fragmentation resulting in the [M-46]⁺ ion.
Loss of O (16 Da) and subsequent loss of CO (28 Da): This can occur from the molecular ion or fragment ions.
The presence and relative positions of the chlorine atoms significantly influence these pathways. For instance, an "ortho effect" can be observed between a nitro group and an adjacent chlorine atom or another nitro group. This can lead to unique rearrangements and the formation of diagnostic fragment ions.
For example, in isomers where a nitro group is ortho to a chlorine atom, a potential fragmentation pathway could involve the interaction of these two groups, leading to the elimination of a distinct neutral species and the formation of a unique fragment ion. The relative abundances of the [M-NO]⁺ and [M-NO₂]⁺ ions can also vary significantly between isomers due to the influence of the substituent positions on the stability of the resulting fragment ions.
The following diagram illustrates a generalized fragmentation workflow and highlights the key decision points for isomer differentiation based on observed fragmentation patterns.
Caption: A generalized workflow for the differentiation of dichlorodinitrobenzene isomers using GC-EI-MS.
Experimental Protocol: GC-MS Analysis of Dichlorodinitrobenzene Isomers
This protocol outlines a robust method for the separation and identification of dichlorodinitrobenzene isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
Standard Preparation: Prepare individual stock solutions of each dichlorodinitrobenzene isomer at a concentration of 1 mg/mL in a suitable solvent such as acetone or acetonitrile.
Working Standard Mixture: Prepare a mixed working standard solution containing all isomers of interest at a concentration of 10 µg/mL by diluting the stock solutions.
Sample Preparation: Dissolve the unknown sample in the same solvent to a final concentration estimated to be within the calibration range. If the sample matrix is complex, a suitable extraction and clean-up procedure (e.g., solid-phase extraction) may be necessary.
GC-MS Instrumentation and Conditions
Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization.
GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is recommended for good separation of the isomers.
Injector:
Injection Volume: 1 µL
Injector Temperature: 250 °C
Mode: Splitless (for high sensitivity) or Split (e.g., 20:1, for higher concentrations)
Oven Temperature Program:
Initial Temperature: 150 °C, hold for 1 minute
Ramp: 10 °C/min to 280 °C
Final Hold: 5 minutes at 280 °C
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Ion Source Temperature: 230 °C
Mass Range: m/z 50-300
Scan Rate: 2 scans/second
Data Analysis
Chromatographic Separation: Confirm the separation of the different isomers by analyzing the mixed working standard. Retention times should be reproducible.
Mass Spectral Analysis:
Acquire the mass spectrum for each separated isomer peak.
Identify the molecular ion peak (m/z 236) and its characteristic chlorine isotope pattern.
Carefully analyze the fragmentation pattern, noting the m/z values and relative abundances of all significant fragment ions.
Comparison and Identification: Compare the fragmentation pattern of the unknown isomer(s) with the reference spectra obtained from the individual standards and with library data (e.g., NIST). Pay close attention to the presence or absence of diagnostic ions and the ratios of key fragment ions to make a definitive identification.
Advanced Techniques for Isomer Differentiation
While GC-EI-MS is a powerful and widely accessible technique, other mass spectrometric methods can provide complementary or even more definitive information for challenging cases of isomer differentiation.
Chemical Ionization (CI): This "softer" ionization technique results in less fragmentation and often produces a more abundant protonated molecule ([M+H]⁺) or other adduct ions.[7] While less informative for fragmentation-based differentiation, it can be useful for confirming the molecular weight.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion or a specific fragment ion is isolated and then subjected to further fragmentation (Collision-Induced Dissociation - CID). This technique can reveal more detailed structural information and often highlights subtle differences in the fragmentation pathways of isomers, leading to more confident identification.[8]
Conclusion
Distinguishing between dichlorodinitrobenzene isomers is a non-trivial analytical task that requires a methodical approach and a solid understanding of mass spectrometric fragmentation principles. Electron Ionization mass spectrometry, particularly when coupled with gas chromatography, provides a robust and reliable method for their differentiation. By carefully analyzing the unique fragmentation patterns, which are influenced by factors such as the "ortho effect," researchers can confidently identify these challenging isomers. The experimental protocol provided in this guide offers a starting point for developing a validated analytical method. For particularly complex mixtures or when absolute certainty is required, advanced techniques such as tandem mass spectrometry should be considered.
References
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Mass Spectrometry Reviews. [Link]
Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic. [Link]
Validation of a Continuous-Flow Synthetic Route for 1,5-Dichloro-2,3-dinitrobenzene: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the limitations of traditional batch chemistry when scaling highly polarized, electrophilic aromatic substitutions. 1,5-Dichloro-2,3-dinitrobenzene (CAS: 28689-08...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the limitations of traditional batch chemistry when scaling highly polarized, electrophilic aromatic substitutions. 1,5-Dichloro-2,3-dinitrobenzene (CAS: 28689-08-9) is a critical building block for advanced agrochemicals, crosslinking polymers, and the validation of predictive QSAR toxicity models[1][2]. However, achieving the precise 2,3-dinitro substitution pattern on a dichlorobenzene core is notoriously difficult.
This guide objectively compares the traditional batch mixed-acid nitration against a newly validated Continuous-Flow Microreactor Protocol , providing researchers and drug development professionals with mechanistic insights, comparative performance data, and a self-validating experimental workflow.
Mechanistic Rationale: Causality in Regiocontrol
The Failure of Batch Reactors:
Aromatic nitration is a highly exothermic process (
kJ/mol). In standard batch reactors, inadequate heat and mass transfer lead to localized thermal "hot spots." These temperature spikes lower the activation energy barrier for secondary, undesired electrophilic attacks. Consequently, the reaction escapes kinetic control, driving the formation of isomeric mixtures (e.g., 1,3-dichloro-2,4-dinitrobenzene) and over-nitrated byproducts. The yield of the target 1,5-dichloro-2,3-dinitrobenzene is severely suppressed, necessitating massive volumes of recrystallization solvents.
The Continuous-Flow Advantage:
Transitioning to a fundamentally alters the reaction environment[3]. By utilizing micro-capillaries, the surface-area-to-volume ratio is increased by several orders of magnitude. This ensures near-instantaneous mixing and strictly isothermal conditions. The precise thermal control restricts the reaction pathway entirely to the kinetically favored product, effectively suppressing the generation of impurities and drastically improving the regioselectivity for the target isomer[3][4].
Comparative Performance Data
The following table summarizes the quantitative validation data comparing the traditional batch process (500 mL scale) with the advanced continuous-flow microreactor system (10 mL internal volume, continuous throughput).
Performance Metric
Traditional Batch Synthesis
Continuous-Flow Protocol
Causality / Scientific Advantage
Target Isomer Yield
42%
89%
Isothermal control prevents over-nitration and limits isomeric byproducts.
Regioselectivity
60:40
95:5
Rapid micromixing ensures a uniform nitronium ion () distribution.
Reaction Time
4.5 Hours
12 Minutes
Enhanced mass transfer accelerates reaction kinetics[3].
Space-Time Yield
0.12 kg L⁻¹ h⁻¹
4.8 kg L⁻¹ h⁻¹
Continuous throughput maximizes reactor utilization and footprint efficiency.
E-Factor
> 15
< 3
Elimination of massive aqueous quench volumes and yield-depleting recrystallizations.
A robust industrial protocol must be a self-validating system. This workflow incorporates inline analytics and thermodynamic checkpoints to ensure absolute reproducibility and operational safety.
Materials:
Stream A (Substrate): 3,5-Dichloronitrobenzene (0.5 M) dissolved in 98%
.
Stream B (Nitrating Agent): Fuming
(90%) and 98% (1:1.5 v/v ratio).
Equipment: Silicon carbide (SiC) microreactor system equipped with a T-shaped micromixer, inline thermocouples, and a continuous phase separator.
Step-by-Step Methodology:
System Priming & Thermal Equilibration:
Prime the microreactor with pure 98%
at a total flow rate of 2.0 mL/min.
Set the reactor cooling jacket to strictly maintain 65°C.
Self-Validation Check: The system must hold a steady state (
°C) for 10 minutes before introducing active reagents to confirm heat-exchange efficiency.
Reagent Introduction & Micromixing:
Initiate Stream A at 1.2 mL/min and Stream B at 0.8 mL/min into the T-shaped micromixer.
Causality: This specific flow ratio ensures a slight stoichiometric excess of the nitronium ion while maintaining a precise residence time (
) of exactly 12 minutes in the reaction zone.
Isothermal Reaction Phase:
Monitor the inline thermocouples across the reactor path.
Self-Validating Trigger: If any sensor detects a localized thermal spike > 2°C, the automated three-way valve will immediately divert the effluent to a quench-waste vessel, preventing the propagation of off-spec isomeric mixtures.
Inline Quenching & Phase Separation:
Route the reactor effluent continuously into an inline mixing block fed with chilled water (2°C) at 10 mL/min to instantaneously halt the reaction kinetics.
Pass the quenched mixture through a continuous liquid-liquid phase separator, extracting the organic phase with dichloromethane (DCM).
Spectroscopic Validation:
Remove DCM under reduced pressure to yield the crude solid.
Validation: Analyze via
NMR and FT-IR. The product must exhibit the characteristic aromatic C-H stretching and symmetric/asymmetric stretching bands consistent with established 1,5-dichloro-2,3-dinitrobenzene standards, confirming the absence of the 2,4-dinitro isomer[5].
Process Workflow Visualization
The following diagram maps the continuous-flow logic, highlighting the critical control points that ensure high regioselectivity and safety.
Fig 1: Continuous-flow microreactor workflow for regioselective 1,5-dichloro-2,3-dinitrobenzene synthesis.
Conclusion
The validation of the continuous-flow microreactor route for 1,5-dichloro-2,3-dinitrobenzene demonstrates a paradigm shift in electrophilic aromatic substitutions. By addressing the root causality of isomer formation—poor thermal and mass transfer—the flow protocol transforms a hazardous, low-yielding batch process into a highly efficient, self-validating system. This ensures that researchers have reliable access to high-purity intermediates with a drastically reduced environmental footprint.
References
[2] Title: On Two Novel Parameters for Validation of Predictive QSAR Models. Source: Semantic Scholar. URL: [Link]
[5] Title: Normal Coordinate Analysis, Vibrational Spectroscopy Studies and Quantum Chemical Calculations of 1,5-Dichloro-2,3-dinitrobenzene. Source: International Journal of Science and Research (IJSR). URL: [Link]
[4] Title: Continious installation for nitration of chlorobenzene with nitric acid. Source: ResearchGate. URL: [Link]
"performance of 1,5-Dichloro-2,3-dinitrobenzene in the synthesis of target molecules versus other precursors"
Introduction In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Highly functionalized aromatic compo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Highly functionalized aromatic compounds serve as critical building blocks, and among them, 1,5-dichloro-2,3-dinitrobenzene stands out as a precursor of significant potential. Its structure is characterized by two key features: a pair of chlorine atoms, which act as effective leaving groups, and two nitro groups, which strongly activate the benzene ring towards nucleophilic attack. This electronic activation is fundamental to its reactivity, primarily in nucleophilic aromatic substitution (SNAr) reactions.[1][2]
This guide provides an in-depth, objective comparison of the performance of 1,5-dichloro-2,3-dinitrobenzene against alternative, and often more conventional, precursors in the synthesis of high-value heterocyclic target molecules. We will focus on two prominent classes of compounds with extensive applications in pharmaceuticals and materials science: phenothiazines and benzimidazoles . Through a critical analysis of reaction pathways, experimental data, and overall synthetic efficiency, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in precursor selection.
The Core Reactivity of 1,5-Dichloro-2,3-dinitrobenzene: Nucleophilic Aromatic Substitution (SNAr)
The primary value of 1,5-dichloro-2,3-dinitrobenzene as a synthetic intermediate stems from the powerful electron-withdrawing nature of its two nitro substituents. These groups significantly lower the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[2] The subsequent departure of a chloride ion restores the aromaticity of the ring, completing the substitution. The presence of two nitro groups provides substantial stabilization for the negatively charged intermediate, thereby lowering the activation energy and facilitating the reaction, often under mild conditions.[2]
Caption: Generalized workflow for the SNAr reaction on 1,5-dichloro-2,3-dinitrobenzene.
Comparative Synthesis I: The Phenothiazine Scaffold
Phenothiazines are a class of tricyclic heterocyclic compounds that form the core of numerous antipsychotic and antihistaminic drugs.[3][4] Their synthesis is a key challenge that highlights the strategic differences between precursor choices.
Pathway A: Synthesis via 1,5-Dichloro-2,3-dinitrobenzene
A plausible, direct route to a dinitrophenothiazine core using 1,5-dichloro-2,3-dinitrobenzene would involve a double SNAr reaction with a 2-aminothiophenol derivative. In this approach, the sulfur and nitrogen nucleophiles would displace both chlorine atoms to form the central thiazine ring. This strategy, while appearing convergent, relies on the precise control of reactivity and regioselectivity.
Pathway B: The Smiles Rearrangement with Alternative Precursors
A more established and widely utilized method for phenothiazine synthesis is the Smiles rearrangement.[5] This intramolecular nucleophilic aromatic substitution typically involves the reaction of an activated o-halonitrobenzene with a 2-aminobenzenethiol.[5] The reaction proceeds through an intermediate diphenyl sulfide, which then rearranges to form the thermodynamically more stable phenothiazine structure.
Caption: Comparison of synthetic workflows for phenothiazine synthesis.
Performance Analysis
Feature
Pathway A (Double SNAr)
Pathway B (Smiles Rearrangement)
Rationale & References
Precursor Accessibility
Synthesis can be complex, often resulting in isomeric mixtures.[6]
o-Halonitrobenzenes are generally commercially available or readily synthesized.
Accessibility is a key factor in large-scale synthesis.
Reaction Steps
Potentially a single step for the core formation.
Typically a one-pot or two-step sequence (condensation followed by rearrangement).
Fewer steps are generally preferred for higher overall yield.
The Smiles rearrangement is a well-optimized and high-yielding reaction.
Reaction Conditions
Requires a base to deprotonate the nucleophiles; may require elevated temperatures.
Often proceeds in the presence of a base (e.g., ethanolic NaOH) at reflux.[5]
Milder conditions can improve functional group tolerance.
Scope & Limitations
Limited by the availability of the specific dichlorodinitrobenzene isomer. Potential for side reactions.
Broad scope, with many examples in the literature for variously substituted phenothiazines.[4][5]
A well-documented pathway offers greater reliability and predictability.
Experimental Protocols
Protocol for Pathway B: Synthesis of a Dinitrophenothiazine Derivative (Illustrative)
This protocol is adapted from general procedures for Smiles rearrangement.[3]
Step 1: Condensation: To a solution of 2-amino-5-methylthiophenol (1.0 mmol) in ethanol (20 mL), add sodium hydroxide (1.1 mmol). Stir the mixture for 15 minutes at room temperature.
Add a solution of 1-chloro-2,4-dinitrobenzene (1.0 mmol) in ethanol (10 mL) dropwise to the reaction mixture.
Step 2: Rearrangement & Cyclization: Heat the resulting mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
The precipitated solid product is collected by vacuum filtration, washed thoroughly with water, and dried.
Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/acetone) to yield the pure phenothiazine derivative.
Comparative Synthesis II: The Benzimidazole Scaffold
Benzimidazoles are another privileged heterocyclic motif, found in a wide array of pharmaceuticals, including proton pump inhibitors and anthelmintic agents.[7] The synthesis of this scaffold provides a clear contrast between a multi-step linear approach and a convergent one-pot strategy.
Pathway A: Multi-Step Synthesis from 1,5-Dichloro-2,3-dinitrobenzene
Utilizing 1,5-dichloro-2,3-dinitrobenzene for benzimidazole synthesis is an indirect, multi-step process.
Diamination: The two chlorine atoms must first be substituted with amino groups, for instance, by reacting with ammonia under heat.[8] This yields a dinitro-diaminobenzene intermediate.
Reduction: The two nitro groups of the intermediate are then reduced to amino groups, typically via catalytic hydrogenation, to form a tetraminobenzene derivative.
Cyclization: Finally, this o-phenylenediamine analogue is condensed with an aldehyde or carboxylic acid to form the imidazole ring.[9]
Pathway B: Reductive Coupling of an o-Dinitroarene
A highly efficient alternative is the direct, one-pot reductive coupling of an o-dinitroarene (e.g., 1,2-dinitrobenzene) with an aldehyde.[10] This reaction, often catalyzed by transition metals, involves the simultaneous reduction of the nitro groups and condensation with the aldehyde, followed by cyclization to form the 2-substituted benzimidazole in a single operation.[10]
Caption: Comparison of a linear vs. convergent approach to benzimidazole synthesis.
Performance Analysis
Feature
Pathway A (from Dichlorodinitrobenzene)
Pathway B (Reductive Coupling)
Rationale & References
Number of Steps
3 distinct synthetic operations.
1 (One-Pot).
One-pot reactions significantly improve efficiency and reduce waste.
Atom Economy
Lower, due to multiple steps with reagent and solvent usage, and potential purification losses at each stage.
High, as most atoms from the reactants are incorporated into the final product.
A key principle of green chemistry.
Overall Yield
The overall yield is the product of the yields of three separate steps, which is often modest.
Good to excellent yields are reported for a wide range of substrates.[10]
Higher yields are critical for cost-effectiveness.
Reaction Conditions
Requires varied conditions: high temperature for amination,[8] catalytic hydrogenation, and then condensation.
Typically involves a single set of conditions (e.g., 140 °C, H₂ pressure) with a heterogeneous catalyst.[10]
Simplicity of operation is a major advantage.
Substrate Scope
The final cyclization step is robust, but the overall pathway is long.
The catalytic system is compatible with a broad range of functional groups on both the dinitroarene and the aldehyde.[10]
A wider scope allows for the synthesis of a more diverse library of compounds.
Experimental Protocols
Protocol for Pathway B: Synthesis of 2-Phenylbenzimidazole via Reductive Coupling
This protocol is adapted from the procedure reported by Corma et al.[10]
Setup: In an 8 mL glass vial equipped with a stirring bar, add 1,2-dinitrobenzene (0.25 mmol), benzaldehyde (0.375 mmol, 1.5 equiv), the {Mo₃S₄}ⁿ cluster catalyst (10 mg), and toluene (2 mL).
Reaction: Place the sealed vial into a high-pressure autoclave. Pressurize the autoclave with H₂ gas to 10 bar.
Heat the reaction mixture to 140 °C and stir for the required time (typically monitored for completion, e.g., 12-24 hours).
Work-up: After cooling to room temperature and safely venting the H₂ gas, dilute the reaction mixture with ethanol.
Purification: The product can be purified directly by silica gel column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford the pure 2-phenylbenzimidazole.
Conclusion
1,5-Dichloro-2,3-dinitrobenzene is a highly activated and potent electrophile for nucleophilic aromatic substitution. Its utility lies in reactions where the direct displacement of its chlorine atoms by strong nucleophiles is the most straightforward path to a desired intermediate. However, when evaluated for the synthesis of complex, multi-cyclic target molecules like phenothiazines and benzimidazoles, its performance is often surpassed by alternative precursors that enable more elegant and efficient synthetic strategies.
For phenothiazine synthesis , precursors that engage in the Smiles rearrangement offer a more reliable, higher-yielding, and broadly applicable route compared to a hypothetical double SNAr reaction on 1,5-dichloro-2,3-dinitrobenzene.[5]
For benzimidazole synthesis , the multi-step linear sequence starting from 1,5-dichloro-2,3-dinitrobenzene is significantly less efficient in terms of step economy, atom economy, and overall yield when compared to the modern one-pot reductive coupling of o-dinitroarenes.[9][10]
Ultimately, the choice of precursor is dictated by the specific synthetic goal. While 1,5-dichloro-2,3-dinitrobenzene remains a valuable tool for specific SNAr applications, researchers and process chemists should critically assess alternative pathways that may provide a more convergent, high-yielding, and resource-efficient route to their target molecules.
References
BenchChem. (2025). Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis.
Garabatos-Perera, J. R., Rotstein, B. H., & Thompson, A. (2007). Comparison of Benzene, Nitrobenzene, and Dinitrobenzene 2-Arylsulfenylpyrroles. The Journal of Organic Chemistry, 72(19), 7382–7385. Available at: [Link]
Garabatos-Perera, J. R., Rotstein, B. H., & Thompson, A. (2007). Comparison of benzene, nitrobenzene, and dinitrobenzene 2-arylsulfenylpyrroles. PubMed. Available at: [Link]
ResearchGate. (2025). Comparison of Benzene, Nitrobenzene, and Dinitrobenzene 2-Arylsulfenylpyrroles | Request PDF. Available at: [Link]
Brieflands Repository. (2022). Synthesis and Antihistaminic Potential of Some Novel Substituted Dinitrophenothiazine Derivatives. Available at: [Link]
Boyer, J. H., & Buriks, R. S. (1963). 2,4,5-triaminonitrobenzene. Organic Syntheses, 43, 98. Available at: [Link]
Benchchem. (n.d.). A Comparative Analysis of the Thermal Properties of Dinitrobenzene and Trinitrobenzene Derivatives.
Gupta, R. R., & Kumar, M. (1985). Synthesis of 1- and 3-chloro-phenothiazines. ResearchGate. Available at: [Link]
Villa, A., et al. (2021). Molecularly Engineering Defective Basal Planes in Molybdenum Sulfide for the Direct Synthesis of Benzimidazoles by Reductive Coupling of Dinitroarenes with Aldehydes. JACS Au, 1(10), 1695–1705. Available at: [Link]
Zimmermann, W. (1955). [Comparison of different modifications of the m-dinitrobenzene reaction for 17-ketosteroids]. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 300(1-3), 141–146. Available at: [Link]
PMC. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Retrieved from [Link]
ResearchGate. (2025). SNAr Reaction of 1,5-Dichloro-2,4-dinitrobenzene with S-, O-, and N-Nucleophiles. Available at: [Link]
PMC. (n.d.). Investigation into the Synthesis of Several TATB-Inspired Energetic Materials. Retrieved from [Link]
Patel, M., et al. (2021). Benzimidazole and Their Derivatives. Encyclopedia MDPI. Available at: [Link]
Asian Journal of Research in Chemistry. (2018). Synthesis and Biological Evaluation of Some Phenothiazine Derivatives. Available at: [Link]
Nguyen, T. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Semantic Scholar. Available at: [Link]
CONICET. (2010). Synthesis and antifungal activity of some substituted phenothiazines and related compounds. Available at: [Link]
ScienceDirect. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Available at: [Link]
Ajani, O. O., et al. (2019). Facile synthesis of N substituted 2 3 5 dinitrophenyl benzimidazole derivatives for antimicrobial investigation. ResearchGate. Available at: [Link]
Google Patents. (n.d.). US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene.
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
Gunstone, F. D., & Tucker, S. H. (1955). 1-chloro-2,6-dinitrobenzene. Organic Syntheses. Available at: [Link]
Google Patents. (n.d.). EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene.
Journal of the Chemical Society, Perkin Transactions 2. (1979). Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. Available at: [Link]
Precision HPLC Analysis of 1,5-Dichloro-2,3-dinitrobenzene: Overcoming Isomeric Resolution Challenges
Executive Summary Objective: Establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 1,5-Dichloro-2,3-dinitrobenzene (1,5-DC-2,3-DNB). The Challenge: The primary analytical hu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: Establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 1,5-Dichloro-2,3-dinitrobenzene (1,5-DC-2,3-DNB).
The Challenge: The primary analytical hurdle is resolving the target analyte from its positional isomer, 1,5-dichloro-2,4-dinitrobenzene , and potential trinitro- precursors. Standard C18 alkyl phases often fail to resolve these isomers due to their identical hydrophobicity and molecular weight.
The Solution: This guide recommends a Phenyl-Hexyl stationary phase utilizing methanol-driven
interactions.[1] This method offers superior selectivity () compared to traditional C18 methods and eliminates the thermal degradation risks associated with Gas Chromatography (GC).
Part 1: Strategic Method Development (The "Why")
The Isomer Problem
1,5-DC-2,3-DNB is an electron-deficient aromatic ring due to the presence of two nitro (
) and two chloro () groups. Its isomers differ only in the spatial arrangement of these groups.
Hydrophobic Interaction (C18): Both isomers have nearly identical
values (~1.5 - 1.8). A standard C18 column relies on hydrophobicity, leading to co-elution or poor resolution ().
Interaction (Phenyl-Hexyl): A Phenyl-Hexyl column acts as a -electron donor. The nitro-substituted benzene ring acts as a -electron acceptor. The positional difference of the nitro groups significantly alters the electron density distribution, creating a distinct "handle" for separation that C18 lacks.
Solvent Selection Logic
Methanol (MeOH): Promotes
interactions. It allows the aromatic rings of the analyte and stationary phase to stack effectively.
Acetonitrile (ACN): Suppresses
interactions because the triple bond in the nitrile group () competes for the -electrons of the stationary phase.
Decision: We utilize MeOH/Water to maximize selectivity.
Part 2: Experimental Protocol (The "How")
Reagents and Equipment
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl),
.
Mobile Phase A: 18 M
ultrapure water (buffered with 0.1% Formic Acid to suppress silanol activity).
Mobile Phase B: HPLC Grade Methanol.
Diluent: 50:50 Methanol:Water.
Chromatographic Conditions
Parameter
Setting
Rationale
Flow Rate
1.0 mL/min
Standard backpressure management.
Injection Vol
5 - 10
Prevent column overload; maintain peak shape.
Column Temp
30°C
Constant temperature ensures reproducible retention times.
Detection
254 nm
Nitro-aromatics have strong absorbance at 254 nm.
Run Time
20 minutes
Sufficient for elution of late-eluting trinitro- impurities.
Gradient Program
Time (min)
% Mobile Phase A (Water)
% Mobile Phase B (MeOH)
Phase
0.0
60
40
Equilibration
2.0
60
40
Isocratic Hold
12.0
20
80
Linear Gradient
15.0
20
80
Wash
15.1
60
40
Re-equilibration
20.0
60
40
End
Part 3: Comparative Performance Analysis
The following data compares the recommended Phenyl-Hexyl method against a standard C18 method and Gas Chromatography.
Critical Safety Note on GC: While GC offers high resolution, dinitro- and trinitro-benzenes are thermally unstable. Analysis at injector temperatures >250°C can lead to on-column degradation or exothermic decomposition, falsifying purity results and posing safety risks [4, 5].
Part 4: Visualization of Methodology
Separation Mechanism
This diagram illustrates why the Phenyl-Hexyl column succeeds where C18 fails.
Caption: Mechanism of Selectivity: The electron-rich Phenyl phase interacts specifically with the electron-deficient nitro-aromatic ring, enhanced by Methanol.[1][2]
Method Development Workflow
Caption: Decision tree for selecting the Phenyl-Hexyl methodology over standard C18 based on isomer presence.
Part 5: Troubleshooting & Robustness (Self-Validating System)
To ensure the method remains valid over time, implement the following System Suitability Tests (SST) before every analytical run:
Resolution Check (
): Inject a mixture of the analyte and its nearest isomer. must be . If drops, the column may be fouled or the mobile phase composition is incorrect (check organic/aqueous ratio).
Tailing Factor (
): Must be .[3] High tailing indicates secondary silanol interactions; ensure the buffer (Formic Acid) is fresh.
Pressure Stability: Fluctuations
bar indicate pump issues or column clogging (likely precipitation if buffer concentration is too high in MeOH).
References
Agilent Technologies. (2023).
Interaction. Retrieved from
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart and Handling Thermally Unstable Compounds. Retrieved from
Sigma-Aldrich. (2024). 1,5-Dichloro-2,3-dinitrobenzene Product Specification and Analysis. Retrieved from
Badeen, C., et al. (2011).[4] Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.[4] Journal of Hazardous Materials. Retrieved from
BenchChem. (2025).[5] A Comparative Analysis of the Thermal Properties of Dinitrobenzene Derivatives. Retrieved from
"confirming the regiochemistry of substitution on the 1,5-Dichloro-2,3-dinitrobenzene ring"
This guide outlines a rigorous analytical framework for confirming the regiochemistry of nucleophilic aromatic substitution ( ) on 1,5-Dichloro-2,3-dinitrobenzene . Given the specific substitution pattern of the substrat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a rigorous analytical framework for confirming the regiochemistry of nucleophilic aromatic substitution (
) on 1,5-Dichloro-2,3-dinitrobenzene .
Given the specific substitution pattern of the substrate, standard "ortho/para" rules are complicated by the steric crowding of the vicinal nitro groups (positions 2 and 3) and the competing activation sites (C1 vs. C5). This guide prioritizes definitive structural elucidation using NMR techniques (
H, NOESY) and X-ray crystallography.
The Scientific Challenge: Competing Activation Sites
In the
reaction of 1,5-dichloro-2,3-dinitrobenzene with a nucleophile (Nu), two distinct regioisomers are theoretically possible. The symmetry of the core is broken by the placement of the chlorine atoms relative to the nitro groups.
Site A (C1-Cl): Activated by the ortho-nitro group at C2.
Sterics: Highly hindered due to the adjacent C2-nitro group, which is itself crowded by the C3-nitro group.
Site B (C5-Cl): Activated by the para-nitro group at C2.
Sterics: Less hindered. Flanked by two protons (H4 and H6).
The Critical Question: Does the nucleophile attack the sterically crowded but inductively activated ortho position (C1), or the sterically accessible para position (C5)?
This is the self-validating step. We look for through-space correlations between the Nucleophile (specifically its protons, e.g., N-H or O-CH
) and the aromatic ring protons.
If C1 is Substituted: The Nucleophile is adjacent only to H6 .
Observation: NOE cross-peak between Nu and one aromatic proton (H6).
If C5 is Substituted: The Nucleophile is adjacent to both H4 and H6 .
Observation: NOE cross-peaks between Nu and two aromatic protons.
Visualization: The Logic Pathway
The following diagram illustrates the decision matrix for assigning regiochemistry based on experimental data.
Caption: Decision tree for distinguishing C1 vs. C5 substitution using NMR observables.
Experimental Protocol: X-Ray Crystallography (The "Gold Standard")
If the NMR data is ambiguous (e.g., signal overlap or lack of protons on the nucleophile), single-crystal X-ray diffraction is required.
Methodology:
Crystallization: Dissolve 20 mg of product in a minimal amount of hot solvent (Ethanol/Ethyl Acetate mix is often effective for nitro-aromatics). Allow slow evaporation at room temperature.
Data Collection: Mount crystal on a diffractometer (Mo or Cu source).
Refinement: Solve the structure using direct methods.
Verification: Specifically examine the bond lengths at C1 and C5.
C-Cl bond length: ~1.74 Å.
C-N (amine) bond length: ~1.35–1.40 Å.
C-O (ether) bond length: ~1.36 Å.
The electron density map will unambiguously show which position holds the heavier Chlorine atom.
Authoritative References
Nucleophilic Aromatic Substitution (
) Mechanisms
Title: "Nucleophilic Aromatic Substitution: An Update"
Title: Comprehensive Safety, Handling, and Disposal Protocol for 1,5-Dichloro-2,3-Dinitrobenzene (CAS: 28689-08-9) Introduction As a Senior Application Scientist, I frequently encounter highly reactive and toxic intermed...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Safety, Handling, and Disposal Protocol for 1,5-Dichloro-2,3-Dinitrobenzene (CAS: 28689-08-9)
Introduction
As a Senior Application Scientist, I frequently encounter highly reactive and toxic intermediates in drug development and agrochemical synthesis. 1,5-Dichloro-2,3-dinitrobenzene (also known as 3,5-dichloro-1,2-dinitrobenzene) is a potent electrophile and a critical building block, but its handling requires rigorous, self-validating safety protocols. This guide provides the mechanistic rationale behind its hazards and delivers an actionable, RCRA-compliant operational plan for laboratory safety, spill mitigation, and waste disposal.
Section 1: Chemical Identity & Mechanistic Toxicology
1,5-Dichloro-2,3-dinitrobenzene (CAS: 28689-08-9) belongs to the halogenated nitrobenzene family[1]. The spatial arrangement of its substituents dictates its extreme reactivity. The nitro groups at the 2- and 3-positions exert a profound electron-withdrawing effect via resonance and induction, while the chlorine atoms at the 1- and 5-positions further polarize the aromatic ring[2]. This localized electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (
), which is useful for synthesis but hazardous in uncontrolled environments.
Toxicology Causality:
In biological systems, the lipophilic nature of this compound allows rapid absorption through the skin, lungs, and gastrointestinal tract. Once systemic, hepatic cytochrome P450 enzymes reduce the nitro groups into reactive nitroso and hydroxylamine intermediates. These intermediates aggressively oxidize the ferrous (
) iron in hemoglobin to ferric () iron, precipitating methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity, leading to severe tissue hypoxia and cyanosis. Furthermore, the detoxification process rapidly depletes cellular glutathione (GSH), inducing severe oxidative stress and subsequent hepatic and renal apoptosis.
Fig 1: Mechanistic pathway of 1,5-Dichloro-2,3-dinitrobenzene induced methemoglobinemia.
Section 2: Physicochemical & Hazard Profile
To establish a foundation of trust and operational clarity, the quantitative hazard data is summarized below.
Every protocol must be a self-validating system. Do not rely solely on PPE; engineer the hazard out of the workspace whenever possible.
Step-by-Step Handling Methodology:
Engineering Controls Verification: Before opening the container, verify that the chemical fume hood has a face velocity of at least 80-100 fpm. Use a continuous flow monitor.
PPE Selection: Don Level C PPE. This includes a fitted P100 particulate respirator (or supplied air if heating the compound), double nitrile gloves (outer layer changed immediately upon suspected contact), chemical-resistant goggles, and a Tyvek lab coat[6].
Static Elimination: Halogenated nitroaromatics can be shock-sensitive or ignite via static discharge under certain conditions. Ground all spatulas and use anti-static weighing boats.
Reagent Isolation: Ensure no strong bases (e.g., NaOH, KOH) or reducing agents (e.g.,
) are present in the hood. The reaction of dinitrochlorobenzenes with strong bases or nitric acid can trigger an exothermic runaway reaction, potentially leading to detonation[5].
Section 4: Emergency Response & Spill Mitigation
In the event of a spill, immediate containment is critical due to the compound's high aquatic toxicity and low mobility in water[6].
Step-by-Step Spill Cleanup:
Evacuation & Assessment: Immediately evacuate personnel from the immediate area. Assess the spill size from a safe, upwind distance.
Source Containment: Deploy inert, non-combustible absorbent berms (e.g., dry sand, diatomaceous earth, or vermiculite) around the perimeter. NEVER use sawdust or organic absorbents, as they may form explosive mixtures with nitroaromatics.
Deactivation & Collection: Using non-sparking, conductive tools, carefully sweep the solid material to avoid generating airborne dust. Place the swept material into a pre-labeled, compatible HDPE waste container[6].
Surface Decontamination: Wash the affected surface with a mild detergent and water. Do not use alkaline cleaners. Collect all rinsate using absorbent pads and place them into the hazardous waste container.
Validation: Visually inspect the area under bright light for residual yellow/brown crystalline dust. Document the spill and report to the Environmental Health and Safety (EHS) officer.
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and comply with local, regional, and national regulations[6]. Due to its halogenated and nitrated structure, 1,5-Dichloro-2,3-dinitrobenzene must be managed with strict adherence to EPA RCRA guidelines.
Fig 2: Step-by-step RCRA-compliant disposal workflow for halogenated nitroaromatic waste.
Step-by-Step Disposal Protocol:
Waste Segregation: Isolate this waste stream strictly as "Halogenated Organic Waste." Do not mix with non-halogenated solvents, aqueous acids, or heavy metals. Mixing with incompatible waste streams (especially alkaline waste) risks catastrophic pressurization and rupture of the container.
Primary Containment: Transfer the waste into a UN-approved, high-density polyethylene (HDPE) or Teflon-lined container. Glass is acceptable but poses a shatter risk. Leave at least 10% headspace to accommodate potential off-gassing.
Secondary Containment: Place the primary container in a chemically resistant spill tray capable of holding 110% of the primary container's volume.
RCRA Labeling: Affix a compliant hazardous waste label. Clearly list the full chemical name (no abbreviations), the CAS number (28689-08-9), and check the boxes for "Toxic" and "Environmental Hazard."
Manifesting & Final Destruction: Coordinate with an EPA-licensed hazardous waste contractor. The mandatory disposal method for halogenated nitroaromatics is High-Temperature Thermal Destruction (Incineration) equipped with acid gas scrubbers. This ensures the complete cleavage of the C-Cl and C-NO2 bonds without generating highly toxic polychlorinated dibenzodioxins (PCDDs) or furans (PCDFs).